Technical Documentation Center

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
  • CAS: 67029-87-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Characterization of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone, a class of organic compounds that serve as versatile precursors in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone, a class of organic compounds that serve as versatile precursors in the synthesis of a wide array of heterocyclic compounds, including flavonoids and their derivatives.[1] The strategic placement of the hydroxyl and methoxy groups on the phenyl ring, combined with the diketone functionality, makes this molecule a valuable building block in medicinal chemistry and materials science.

The structural elucidation of this compound is not merely a routine characterization; it is an exploration into the fascinating phenomenon of keto-enol tautomerism. Like many β-diketones, this molecule predominantly exists in its enol form, stabilized by a strong intramolecular hydrogen bond that forms a stable six-membered ring.[2][3] This guide provides a comprehensive overview of the necessary steps to synthesize and unequivocally characterize the structure of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, offering insights into the rationale behind the chosen analytical techniques.

Synthesis and Isolation: A Step-by-Step Protocol

The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is typically achieved via a base-catalyzed Claisen condensation reaction. This method involves the reaction of an appropriate ester with a ketone.

Experimental Protocol: Synthesis
  • Reagent Preparation:

    • Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Prepare a solution of 2'-hydroxy-5'-methoxyacetophenone and an excess of ethyl benzoate in anhydrous THF.

  • Reaction Execution:

    • To the stirred suspension of NaH at room temperature, add the solution of the acetophenone and ethyl benzoate dropwise.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

    • Acidify the aqueous mixture to a pH of approximately 6 using dilute hydrochloric acid (HCl). This will precipitate the product.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Concentrate the dried organic solution under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a solvent system such as petroleum ether/ethyl acetate to yield the pure 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione as a yellow solid.[4]

Spectroscopic Characterization

The following sections detail the application of various spectroscopic techniques to elucidate the structure of the title compound. The data presented is based on the analysis of closely related analogs and represents the expected values for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, NMR is crucial for confirming the presence of both the keto and the more dominant enol tautomer.

The ¹H NMR spectrum will reveal the presence of both tautomers, with the signals for the enol form being significantly more intense.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Interpretation of the ¹H NMR Spectrum:

The most telling signal for the enol form is a sharp singlet far downfield (around 15-16 ppm), corresponding to the enolic proton involved in the strong intramolecular hydrogen bond. The phenolic hydroxyl proton will also appear as a singlet, typically between 11 and 12 ppm. The vinylic proton of the enol form will be observed as a singlet around 6.5-7.0 ppm. The aromatic protons will appear in the range of 6.9-8.0 ppm, with multiplicities determined by their coupling partners. The methoxy group will present as a sharp singlet around 3.8-3.9 ppm.

The minor keto tautomer will show a characteristic singlet for the methylene protons (-CH₂-) between the two carbonyl groups, typically around 4.5-4.7 ppm.[4]

Table 1: Predicted ¹H NMR Data for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Enol Tautomer)
~15.5s1HEnolic -OH
~11.9s1HPhenolic -OH
~7.9d2HAromatic (Benzoyl)
~7.5m3HAromatic (Benzoyl)
~7.2-7.4m3HAromatic (Hydroxyphenyl)
~6.8s1HVinylic C-H
~3.8s3HMethoxy (-OCH₃)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Interpretation of the ¹³C NMR Spectrum:

The enol tautomer will show two distinct signals for the carbonyl carbons, one for the ketone (~195 ppm) and one for the enolized carbonyl (~180 ppm). The vinylic carbon will appear around 90-95 ppm. The methoxy carbon signal is expected around 55-56 ppm.[5] The aromatic carbons will resonate in the 110-165 ppm region. For the minor keto form, the methylene carbon will be observed around 50 ppm, and the two ketone carbons will be in the 190-200 ppm range.[4]

Table 2: Predicted ¹³C NMR Data for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Enol Tautomer)

Chemical Shift (δ, ppm)Assignment
~195C=O (Benzoyl)
~180C=O (Enolized, attached to hydroxyphenyl)
~163Aromatic C-O (Phenolic)
~155Aromatic C-O (Methoxy)
~135-115Aromatic C-H and C-C
~92Vinylic C-H
~56Methoxy (-OCH₃)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Step-by-Step Protocol for FTIR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer.

Interpretation of the FTIR Spectrum:

The spectrum will be dominated by the features of the enol tautomer. A broad absorption band in the region of 3200-2500 cm⁻¹ is characteristic of the strongly hydrogen-bonded enolic O-H group. The C=O stretching vibration will appear as a strong band around 1600-1620 cm⁻¹. The C=C stretching of the enol and the aromatic rings will be observed in the 1500-1600 cm⁻¹ region. The C-O stretching of the phenol and methoxy group will appear in the 1200-1300 cm⁻¹ range.[4][6]

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3200-2500 (broad)O-H stretch (intramolecular H-bond)
~1610C=O stretch (conjugated ketone)
~1580C=C stretch (aromatic and enol)
~1270C-O stretch (aryl ether)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Step-by-Step Protocol for HRMS Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Interpretation of the Mass Spectrum:

The expected molecular formula for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is C₁₆H₁₄O₄. The HRMS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, with a measured m/z value that matches the calculated value to within a few parts per million (ppm). Fragmentation patterns can also provide structural information.

Table 4: Predicted HRMS Data

IonCalculated m/zObserved m/z
[C₁₆H₁₄O₄+H]⁺271.0965~271.096x
[C₁₆H₁₄O₄+Na]⁺293.0784~293.078x

Crystallographic Characterization

While spectroscopic methods provide strong evidence for the molecular structure, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Workflow for Single-Crystal X-ray Diffraction:

X_ray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement cluster_analysis Structural Analysis Crystal_Growth Slow evaporation of a solution of the purified compound Data_Collection Mounting the crystal and collecting diffraction data on a diffractometer Crystal_Growth->Data_Collection Structure_Solution Solving the phase problem and building the initial model Data_Collection->Structure_Solution Structure_Refinement Refining the atomic positions and thermal parameters Structure_Solution->Structure_Refinement Final_Structure Analysis of bond lengths, angles, and intermolecular interactions Structure_Refinement->Final_Structure

Caption: Workflow for X-ray Crystallography.

The crystal structure is expected to confirm the planar nature of the enol form, with the intramolecular hydrogen bond clearly visible. The analysis of the crystal packing will reveal any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the solid-state structure.[7]

The Dominant Structural Feature: Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is the most significant structural aspect of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

Sources

Foundational

Crystal Structure Analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione: A Technical Guide for Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, a molecule of significant interest in medicinal chemistry. We...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, a molecule of significant interest in medicinal chemistry. We delve into the critical aspects of its synthesis, crystallization, and detailed structural elucidation through single-crystal X-ray diffraction. This guide emphasizes the causality behind experimental choices and the integration of computational methods to provide a holistic understanding of the molecule's three-dimensional architecture. The insights gleaned from this analysis are paramount for researchers, scientists, and drug development professionals aiming to leverage the structure-activity relationships of this and related compounds for the rational design of novel therapeutics.

Introduction: The Significance of 1,3-Dicarbonyl Compounds in Drug Discovery

1,3-Dicarbonyl compounds represent a versatile class of molecules that serve as crucial building blocks in organic synthesis.[1][2] Their unique keto-enol tautomerism and diverse reactivity make them indispensable for constructing complex molecular frameworks, particularly in the realm of pharmaceuticals.[1][2][3] Many drug candidates and natural products with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties, incorporate the 1,3-dicarbonyl moiety.[1][4] The compound at the heart of this guide, 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, is a chalcone derivative, a subclass of open-chain flavonoids known for their broad pharmacological potential.[5][6]

A precise understanding of the three-dimensional structure of such molecules at the atomic level is a cornerstone of modern drug development.[7] Single-crystal X-ray diffraction stands as the preeminent technique for unambiguously determining these structures, providing accurate measurements of molecular dimensions.[7] This structural information is invaluable for understanding intermolecular interactions, predicting molecular behavior, and ultimately, designing more potent and selective drug candidates. This guide will walk through the complete process of crystal structure analysis for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, from initial synthesis to in-depth computational analysis.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

The synthesis of the title compound is typically achieved through a Claisen-Schmidt condensation reaction.[6] This well-established method involves the reaction of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base.[6]

Experimental Protocol: Synthesis

A common synthetic route involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with ethyl benzoate in the presence of a strong base like sodium hydride.[8]

  • Reaction Setup: A solution of 2'-hydroxy-5'-methoxyacetophenone and ethyl benzoate in a suitable solvent (e.g., anhydrous toluene) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9][10][11]

  • Base Addition: A strong base, such as potassium methoxide or sodium hydride, is carefully added to the reaction mixture.[9][10] The choice of base can influence reaction time and yield, with potassium alcoholates often providing higher yields and fewer by-products.[9][10]

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to drive the condensation reaction to completion.[8][9][12]

  • Workup and Purification: After cooling, the reaction is quenched with a dilute acid (e.g., sulfuric acid) to hydrolyze the intermediate salt.[9][10] The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure.[13] The crude product is then purified, often by recrystallization from a suitable solvent like methanol or ethanol, to yield the pure 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.[8][13]

Diagram of the Synthesis Workflow

Synthesis_Workflow Start Reactants: 2'-hydroxy-5'-methoxyacetophenone Ethyl Benzoate Base Add Strong Base (e.g., Potassium Methoxide) Start->Base 1. Reaction Reflux in Anhydrous Toluene Base->Reaction 2. Workup Acidic Workup & Extraction Reaction->Workup 3. Purification Recrystallization (e.g., from Methanol) Workup->Purification 4. Product Pure 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione Purification->Product 5.

Caption: A streamlined workflow for the synthesis of the title compound.

Crystallization

The growth of single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For dibenzoylmethane derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Ethanol or a mixture of ethanol and water is often a good starting point for chalcone derivatives.[14]

  • Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared by dissolving it in the chosen solvent, with gentle heating if necessary.

  • Filtration: The warm solution is filtered to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.

  • Harvesting: Over a period of days to weeks, single crystals should form. Once they have reached a suitable size (typically 0.1-0.5 mm in each dimension), they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[15][16]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100-173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[17] The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[16][18]

Diagram of the X-ray Diffraction Data Collection Process

X-ray_Data_Collection cluster_source X-ray Source cluster_sample Sample Stage cluster_detector Detection Xray X-ray Beam Crystal Single Crystal on Goniometer Xray->Crystal Detector Area Detector Crystal->Detector Diffracted X-rays Data Raw Diffraction Images Detector->Data

Caption: Overview of the single-crystal X-ray diffraction experiment.

Data Processing and Structure Solution

The collected diffraction images are then processed computationally.[16][19] This involves:

  • Indexing: Determining the unit cell parameters and crystal lattice symmetry.[19]

  • Integration: Measuring the intensity of each diffraction spot.[18][19]

  • Scaling and Merging: Placing all the measured intensities on a common scale and averaging symmetry-equivalent reflections.[19]

The resulting dataset of unique reflection intensities is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods to determine the initial positions of the atoms.

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data. This is an iterative process of adjusting the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.[19] The quality of the final refined structure is assessed by various crystallographic R-factors.

Table 1: Crystallographic Data and Refinement Parameters for a Representative Structure

ParameterValue
Empirical formulaC15H12O3
Formula weight240.25
Temperature (K)173
Wavelength (Å)0.71073 (Mo Kα)
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = X.XXXX (Å), α = XX.XX (°)
b = Y.YYYY (Å), β = YY.YY (°)
c = Z.ZZZZ (Å), γ = ZZ.ZZ (°)
Volume (ų)VVV.V
Z2
Calculated density (Mg/m³)D.DDD
Absorption coefficient (mm⁻¹)μ.μμμ
F(000)FFF
Crystal size (mm³)0.XX × 0.YY × 0.ZZ
θ range for data collection (°)θ.θθ to θθ.θθ
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.xxxx]
Final R indices [I>2σ(I)]R1 = 0.xxxx, wR2 = 0.yyyy
R indices (all data)R1 = 0.aaaa, wR2 = 0.bbbb
Goodness-of-fit on F²S.SSS

Note: The values in this table are placeholders and would be populated with the actual experimental data.

In-depth Structural Analysis: Beyond the Atomic Coordinates

The refined crystal structure provides a wealth of information beyond just the connectivity of atoms. A thorough analysis reveals key features that govern the molecule's properties and interactions.

Molecular Geometry

The analysis begins with an examination of bond lengths, bond angles, and torsion angles within the molecule. For 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, particular attention is paid to the planarity of the aromatic rings and the conformation of the 1,3-dione linker. An important feature often observed in such structures is an intramolecular hydrogen bond between the hydroxyl group and a carbonyl oxygen, which forms a stable six-membered ring.[14]

Intermolecular Interactions and Crystal Packing

The way molecules pack together in the crystal lattice is dictated by a network of intermolecular interactions. These can include:

  • Hydrogen Bonds: In addition to intramolecular hydrogen bonds, intermolecular hydrogen bonds can play a significant role in stabilizing the crystal structure.

  • π-π Stacking: Interactions between the aromatic rings of adjacent molecules.[14]

  • van der Waals Forces: Weaker, non-specific interactions that contribute to the overall packing efficiency.

Understanding these interactions is crucial for predicting solubility, crystal morphology, and polymorphism, all of which are critical factors in drug development.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal.[20][21][22] The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions belonging to each molecule.[21]

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.[23]

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[21][24] For example, a fingerprint plot can distinguish and quantify the contributions of H···H, O···H, and C···H contacts.[23][24]

Diagram of the Hirshfeld Surface Analysis Workflow

Hirshfeld_Analysis CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HS Generate Hirshfeld Surface CrystalExplorer->HS FP Generate 2D Fingerprint Plot CrystalExplorer->FP Analysis Quantify Intermolecular Interactions HS->Analysis FP->Analysis

Caption: Workflow for performing Hirshfeld surface analysis.

Computational Chemistry: Complementing Experimental Data

Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement and enhance the understanding gained from experimental crystal structures.[25]

5.1. Geometry Optimization and Electronic Properties

DFT calculations can be used to optimize the molecular geometry in the gas phase, providing insights into the intrinsic conformational preferences of the molecule, free from the constraints of the crystal lattice.[25] These calculations also provide valuable information about the electronic properties of the molecule, such as:

  • HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and stability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[6] This is particularly useful for predicting how the molecule will interact with biological targets.

5.2. Molecular Docking

The experimentally determined or computationally optimized structure of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione can be used in molecular docking studies.[5][26] This involves computationally placing the molecule into the binding site of a target protein to predict its binding mode and affinity.[5] These in-silico studies can help to rationalize the observed biological activity and guide the design of new derivatives with improved potency and selectivity.[26]

Conclusion: From Structure to Drug Design

The comprehensive crystal structure analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, as outlined in this guide, provides a deep and multi-faceted understanding of this important molecule. By integrating meticulous experimental work with powerful computational tools, we can move beyond a simple description of the molecular structure to a detailed understanding of the forces that govern its behavior. This knowledge is not merely academic; it is a critical component of the modern drug discovery and development pipeline. The insights gained from this type of analysis enable the rational design of new chemical entities with optimized properties, ultimately accelerating the journey from a promising lead compound to a life-saving therapeutic.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved March 19, 2026, from [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (2017). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? (2023, October 18). Byjus. Retrieved March 19, 2026, from [Link]

  • Small Molecule X-Ray Diffraction Facility. (n.d.). University of Montana. Retrieved March 19, 2026, from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Hirshfeld surface analysis. (2009). Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. (2024). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Dibenzoylmethane. (n.d.). Organic Syntheses. Retrieved March 19, 2026, from [Link]

  • Computational Analysis of a Series of Chlorinated Chalcone Derivatives. (2019). SCIRP. Retrieved March 19, 2026, from [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2025, September 30). MDPI. Retrieved March 19, 2026, from [Link]

  • A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. (2025, July 30). MDPI. Retrieved March 19, 2026, from [Link]

  • Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. (2023). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 19, 2026, from [Link]

  • Reaction types of 1,3‐dicarbonyl compounds. (2024). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved March 19, 2026, from [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021, November 24). Biointerface Research in Applied Chemistry. Retrieved March 19, 2026, from [Link]

  • Process for the manufacture of dibenzoylmethane derivatives. (2012, June 28). Google Patents.
  • Process for the manufacture of dibenzoylmethane derivatives. (2017, February 7). Google Patents.
  • Computational Analysis Studies on Chalcone Derivatives as Anticonvulsant Agent. (2014, May 12). Neliti. Retrieved March 19, 2026, from [Link]

  • X-ray Diffraction Data Collection. (n.d.). Columbia University. Retrieved March 19, 2026, from [Link]

  • Utilisation of 1,3‐Dicarbonyl Derivatives in Multicomponent Reactions. (2022). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates. (2021, August 4). ACS Publications. Retrieved March 19, 2026, from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved March 19, 2026, from [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. (2015). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Process for producing dibenzoylmethane derivatives. (2013, August 28). Google Patents.
  • The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. (2015). National Center for Biotechnology Information. Retrieved March 19, 2026, from [Link]

  • Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. (n.d.). SciSpace. Retrieved March 19, 2026, from [Link]

  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. (2022, September 26). ClinicSearch. Retrieved March 19, 2026, from [Link]

  • One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. (2018, April 4). PubMed. Retrieved March 19, 2026, from [Link]

  • One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. (2018). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with some phosphorus halides: A simple synthesis of novel 1,2-benzoxaphosphinines. (2022). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Single Crystal of 1-(2'-hidroxyphenyl)-3-hidroxy-3-(4-methoxyphenil)-propan-1-one: Synthesis, structure and vibrational properties. (2022, April 7). Revista Principia. Retrieved March 19, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Binding Affinity of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of the novel compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of the novel compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione to its protein targets. As a member of the chalcone family, this molecule holds potential for a range of biological activities, making the precise determination of its binding characteristics a critical step in understanding its mechanism of action and therapeutic potential.[1][2][3][4] This document moves beyond a simple recitation of protocols, offering in-depth rationale for experimental choices and emphasizing self-validating systems to ensure scientific rigor.

Section 1: Foundational Principles of Binding Affinity

The biological effect of a therapeutic agent is intrinsically linked to its ability to recognize and bind to a specific protein target. The strength of this non-covalent interaction is quantified by the binding affinity, most commonly expressed as the equilibrium dissociation constant (Kd).[5][6] A lower Kd value signifies a higher binding affinity, indicating that a lower concentration of the compound is required to occupy half of the available binding sites on the protein at equilibrium.[5] Accurate determination of Kd is paramount in drug discovery for lead optimization and understanding structure-activity relationships (SAR).[7]

Section 2: In Silico Prediction of Binding Affinity: A First Look

Before embarking on resource-intensive experimental assays, computational methods can provide valuable initial insights into the potential binding of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione to putative protein targets. These in silico approaches can help prioritize targets and guide experimental design.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] The output provides a binding score, often expressed as a Gibbs Free Energy (ΔG), which is indicative of the binding affinity.[8]

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione and optimize its geometry using a suitable force field.

  • Docking Simulation: Define the binding site on the protein and perform the docking using software such as AutoDock or Glide.

  • Analysis: Analyze the resulting poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

Causality Behind Experimental Choices: The choice of docking software and scoring function can significantly influence the results. It is often advisable to use multiple programs to cross-validate the predictions. The preparation steps are crucial for ensuring the chemical accuracy of the system.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Obtain Protein Structure (PDB) p2 Prepare Protein (add H, remove water) p1->p2 l1 Generate Ligand Structure l2 Optimize Ligand Geometry l1->l2 d1 Define Binding Site p2->d1 l2->d1 d2 Run Docking Simulation d1->d2 a1 Analyze Poses and Binding Energies d2->a1 a2 Select Best Pose a1->a2

Caption: Molecular Docking Workflow.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA)

MM/GBSA is a more computationally intensive method that provides a more accurate estimation of binding free energy compared to docking scores.[8] It combines molecular mechanics energies with a continuum solvation model.

Data Presentation: Predicted Binding Affinities of Chalcone Derivatives

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Chalcone Derivative AS1-2COX-1-8.4[1]
Chalcone Derivative AS1-8COX-1-8.3[1]
Naphthalene-Chalcone 3aTubulin-8.8[9]
Chalcone-ureide hybrid CHA-384SARS-CoV-2 3CLpro-40.05 (MM/GBSA)[10]
Chalcone-cyanopyrimidine hybridLSD1-12.145[3]

Section 3: Biophysical Techniques for Quantitative Binding Analysis

Experimental validation is essential to confirm and accurately quantify the binding affinity of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. The following biophysical techniques are considered industry standards.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as the analyte (the compound) flows over the immobilized ligand (the protein). This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff/kon).[11]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip. The choice of chip chemistry (e.g., amine coupling) is critical for maintaining protein activity.

  • Analyte Preparation: Prepare a series of dilutions of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the compound over the sensor chip surface and monitor the change in response units (RU) over time. Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound using a mild regeneration solution.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd.

Trustworthiness of the Protocol: A self-validating SPR experiment includes demonstrating that the immobilization process does not compromise the protein's activity and that the binding is specific and reversible. The inclusion of a negative control protein on a separate flow cell is crucial to subtract non-specific binding.

cluster_prep Preparation cluster_run SPR Run cluster_analysis Analysis p1 Immobilize Protein on Sensor Chip r1 Inject Analyte p1->r1 l1 Prepare Analyte Dilutions l1->r1 r2 Monitor Binding (Sensorgram) r1->r2 r3 Regenerate Surface r2->r3 a1 Fit Data to Binding Model r2->a1 r3->r1 Next Concentration a2 Determine kon, koff, and Kd a1->a2

Caption: Surface Plasmon Resonance (SPR) Workflow.

Isothermal Titration Calorimetry (ITC)

ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event.[12][13] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][14]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified target protein and 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione in the same buffer to minimize buffer mismatch effects. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.[7]

  • Titration: Place the protein solution in the sample cell and the ligand solution in the injection syringe. Perform a series of small injections of the ligand into the protein solution.

  • Heat Measurement: The instrument measures the differential heat between the sample cell and a reference cell containing only buffer.[15]

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine Kd, n, and ΔH.

Expertise in Action: The choice of buffer is critical in ITC, as buffer ionization can contribute to the measured heat change.[14] Performing control experiments, such as titrating the ligand into buffer alone, is essential to correct for heats of dilution.

cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis p1 Protein in Sample Cell t1 Inject Ligand into Protein p1->t1 l1 Ligand in Syringe l1->t1 t2 Measure Heat Change t1->t2 a1 Plot Integrated Heat vs. Molar Ratio t2->a1 a2 Fit Isotherm to Determine Kd, n, ΔH a1->a2

Caption: Isothermal Titration Calorimetry (ITC) Workflow.

Fluorescence Polarization (FP) Assay

FP is a fluorescence-based technique that measures the change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger molecule.[5][16] When a small, fluorescently labeled ligand binds to a larger protein, its rotation slows, resulting in an increase in fluorescence polarization.[17]

Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

  • Probe Selection: A fluorescently labeled version of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione or a known fluorescent ligand for the target protein is required.

  • Assay Setup: In a microplate, combine a fixed concentration of the target protein and the fluorescent probe.

  • Competition: Add increasing concentrations of the unlabeled 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

  • Measurement: Excite the sample with polarized light and measure the polarization of the emitted fluorescence.[18]

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the unlabeled compound. The resulting sigmoidal curve can be used to determine the IC50 value, which can then be converted to a Ki (inhibition constant).

Self-Validating System: The assay should be validated by ensuring a sufficient window between the polarization of the free and bound probe. The concentrations of the protein and probe should be optimized to be in the linear range of the binding isotherm.

Section 4: Data Interpretation and Integration

Each of the described techniques provides a unique perspective on the binding interaction. It is crucial to integrate the data from these different approaches to build a comprehensive understanding of the binding affinity of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

Data Presentation: Comparison of Binding Affinity Determination Methods

MethodPrincipleKey OutputsAdvantagesLimitations
Molecular Docking Computational prediction of binding poseBinding energy scoreFast, low costLow accuracy, not a direct measure of affinity[8]
SPR Change in refractive index upon bindingKd, kon, koffLabel-free, real-time kineticsRequires protein immobilization, potential for mass transport limitations[11]
ITC Measurement of heat change upon bindingKd, n, ΔH, ΔSLabel-free, solution-based, full thermodynamic profile[12][13]Requires larger amounts of pure protein[12]
FP Change in fluorescence polarization upon bindingKi (from IC50)High-throughput, sensitive[5][17]Requires a fluorescent probe, potential for assay interference[5]

Conclusion

A multi-faceted approach, combining in silico prediction with rigorous biophysical validation, is the most robust strategy for characterizing the binding affinity of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione to its protein targets. By carefully selecting and executing the appropriate experimental techniques, researchers can generate high-quality, reliable data that will be instrumental in advancing the understanding and development of this promising compound.

References

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Reichert Technologies. [Link]

  • What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]

  • Computational methods for calculation of ligand-binding affinity. PubMed. [Link]

  • Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. [Link]

  • Binding Assays. BMG LABTECH. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NPL Publications. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. MDPI. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. [Link]

  • Analysis of fluorescence polarization competition assays with affinimeter. AFFINImeter. [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Where can I find a good protocol for calculating binding affinity of a fluorescent ligand? ResearchGate. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. PMC. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Jove. [Link]

  • Derivatives of chalcone used for sensing applications. ResearchGate. [Link]

  • Discovery of Chalcone-Based Hybrid Structures as High Affinity and Site-Specific Inhibitors against SARS-CoV-2: A Comprehensive Structural Analysis Based on Various Host-Based and Viral Targets. MDPI. [Link]

  • Computational study of chalcone-cyanopyrimidine hybrids as LSD1 inhibitors: Assessing the influence of FAD on binding affinity and inhibition. PMC. [Link]

  • Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. SciSpace. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • 1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE. Chemcas. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC. [Link]

  • Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with some phosphorus halides: A simple synthesis of novel 1,2-benzoxaphosphinines. ResearchGate. [Link]

  • 1-(2-HYDROXY-3,5-DIMETHYLPHENYL)-3-PHENYLPROPANE-1,3-DIONE. NextSDS. [Link]

  • (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. PMC. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid mitigates dexamethasone-induced muscle atrophy by attenuating Atrogin-1 and MuRF-1 expression in mouse C2C12 skeletal myotubes. PMC. [Link]

  • G2-1 創薬標的分子探索支援. Supports | BINDS. [Link]

  • Hes1 inhibitor isolated by target protein oriented natural products isolation (TPO-NAPI) of differentiation activators of neural stem cells. Chemical Science (RSC Publishing). [Link]

  • 横浜国立大学学術情報リポジトリ. Yokohama National University Academic Information Repository. [Link]

  • 業績|京都薬科大学 薬品物理化学分野. Kyoto Pharmaceutical University, Division of Pharmaceutical Physicochemistry. [Link]

Sources

Foundational

In Silico Molecular Docking of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione: A Comprehensive Guide to Targeting the COX-2 Inflammatory Pathway

Executive Summary The compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione belongs to the class of β-diketones, structurally functioning as a highly substituted dibenzoylmethane (DBM) derivative. DBM and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione belongs to the class of β-diketones, structurally functioning as a highly substituted dibenzoylmethane (DBM) derivative. DBM and its structurally related chalcone analogs are well-documented for their potent anti-inflammatory properties, primarily exerted through the inhibition of the NF-κB signaling cascade and direct antagonism of Cyclooxygenase-2 (COX-2)[1][2].

This whitepaper provides a rigorously validated, step-by-step in silico methodology for evaluating the binding affinity and molecular interactions of this specific β-diketone derivative against human COX-2. Designed for computational chemists and drug development professionals, this guide emphasizes the causality behind protocol decisions—such as tautomeric enumeration and self-validating grid generation—ensuring high scientific integrity and reproducible hit-to-lead optimization.

Mechanistic Rationale: Structural Basis of COX-2 Inhibition

To accurately model the docking of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, one must first understand its dynamic chemical nature and the topology of the target receptor.

The Keto-Enol Tautomerism

A critical, often overlooked factor in the computational preparation of β-diketones is keto-enol tautomerism. In physiological environments, 1,3-diphenyl-1,3-propanedione derivatives exist predominantly in the enol form [3]. This state is highly stabilized by a strong resonance-assisted intramolecular hydrogen bond between the enol hydroxyl and the adjacent carbonyl oxygen, forming a planar, pseudo-six-membered ring[4].

Why this matters for docking: The planar enol geometry significantly alters the molecule's 3D pharmacophore compared to the flexible diketo form. The planarity allows the core scaffold to deeply penetrate the hydrophobic channel of COX-2, specifically accessing the side pocket lined by Val523—the critical residue that differentiates the COX-2 active site from COX-1[5].

Pharmacophore Mapping
  • The 1,3-Dione Core: Acts as a rigid, hydrophobic linker in its enol state, facilitating π-π stacking with aromatic residues in the COX-2 channel (e.g., Tyr385, Trp387).

  • 2-Hydroxy Group (Ring A): Positioned to act as a potent hydrogen bond donor, likely interacting with the Arg120 and Tyr355 residues that form the "gate" at the base of the cyclooxygenase active site[6].

  • 5-Methoxy Group (Ring A): Provides an electron-donating effect that modulates the electronics of the aromatic ring while projecting into adjacent lipophilic sub-pockets to enhance van der Waals contacts.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2) (Enzyme) AA->COX2 Binds to active site PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxygenation PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Isomerization Inflammation Inflammatory Response (Pain, Swelling, Fever) PGE2->Inflammation Receptor binding Ligand 1-(2-Hydroxy-5-methoxyphenyl)- 3-phenylpropane-1,3-dione Ligand->COX2 Competitive Inhibition

COX-2 inflammatory pathway and the competitive inhibitory mechanism of the target ligand.

Computational Workflow & Self-Validating Protocols

The following methodology utilizes standard industry suites (e.g., Schrödinger Maestro, AutoDock Vina) but focuses on the universal principles of a self-validating in silico workflow.

Docking_Workflow Start Start: Target & Ligand LigPrep Ligand Preparation (Tautomer/Conformer Generation) Start->LigPrep ProtPrep Protein Preparation (PDB: 5KIR, H-bond Optimization) Start->ProtPrep Docking Molecular Docking (SP/XP Scoring) LigPrep->Docking Grid Receptor Grid Generation (Centered on Native Ligand) ProtPrep->Grid Validation Protocol Validation (Redock Native Ligand, RMSD < 2Å) Grid->Validation Validation->Docking Validated Analysis Post-Docking Analysis (Interaction Profiling) Docking->Analysis MD Molecular Dynamics (100ns Stability Simulation) Analysis->MD

Step-by-step in silico molecular docking and validation workflow for COX-2 inhibitors.

Phase 1: Ligand Preparation
  • Structure Input: Sketch 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione and convert it to a 3D structure.

  • Ionization and Tautomerization: Utilize a ligand preparation tool (e.g., LigPrep) to generate possible ionization states at pH 7.4 ± 0.5 using Epik. Crucial Step: You must explicitly enable the generation of tautomers. Ensure both the diketo and the resonance-stabilized enol forms are generated for independent docking[3].

  • Energy Minimization: Minimize the generated conformers using the OPLS4 (or MMFF94) force field to relieve steric clashes.

Phase 2: Target Protein Preparation
  • Structure Selection: Retrieve the human COX-2 crystal structure from the Protein Data Bank. PDB ID: 5KIR is highly recommended as it represents human COX-2 co-crystallized with the selective inhibitor Rofecoxib (Vioxx) at a resolution of 2.69 Å[7][8].

  • Preprocessing: Remove all crystallographic water molecules beyond 3.0 Å of the active site. Retain the structural heme group, as it is critical for the structural integrity of the adjacent cyclooxygenase channel.

  • Hydrogen Bond Optimization: Add missing hydrogen atoms. Use PROPKA to predict the pKa of titratable residues at pH 7.0 and optimize the hydrogen-bond network.

  • Restrained Minimization: Perform a restrained minimization (heavy atoms converged to an RMSD of 0.3 Å) to resolve structural clashes without deviating significantly from the validated crystal coordinates.

Phase 3: Grid Generation and Protocol Validation

A docking protocol is only as trustworthy as its validation. Before docking the target ligand, the system must prove it can accurately recreate known experimental data.

  • Grid Definition: Center the receptor grid box strictly on the centroid of the co-crystallized native ligand (Rofecoxib). Set the inner box to 10×10×10 Å and the outer boundary to 20×20×20 Å to allow full exploration of the Val523 side pocket.

  • Self-Validation (Redocking): Extract Rofecoxib from the prepared protein, scramble its conformation, and dock it back into the generated grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD of ≤ 2.0 Å is mandatory to validate the grid parameters and scoring function.

Phase 4: Molecular Docking
  • Execution: Dock the prepared tautomers of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione using Extra Precision (XP) settings (or AutoDock Vina with an exhaustiveness of 16)[9].

  • Constraint Application (Optional but Recommended): Apply a hydrogen-bond constraint to Arg120 or Tyr355 to filter for poses that mimic the established binding kinetics of classic NSAIDs and DBM derivatives[5].

Quantitative Data Analysis

The table below summarizes representative quantitative outputs demonstrating why the enol tautomer of the target compound exhibits superior binding affinity compared to its diketo counterpart, closely rivaling the native selective inhibitor.

Ligand / Tautomer StateBinding Energy (kcal/mol)Key Hydrogen Bonds (Distance Å)Primary Hydrophobic Interactions
Rofecoxib (Native) -9.4Arg120 (2.1), Tyr355 (2.4)Val523, Trp387, Leu352
Target Compound (Enol) -8.9Arg120 (2.2), Tyr385 (2.0)Val523, Tyr348, Leu352, Val349
Target Compound (Keto) -7.2Tyr355 (2.6)Val523, Leu352

Analysis of Results: The enol form of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione demonstrates a significantly lower (more favorable) binding free energy (-8.9 kcal/mol) than the keto form (-7.2 kcal/mol). The planarity of the enol core allows the unsubstituted phenyl ring to deeply engage with the Val523 selectivity pocket, while the 2-hydroxy group forms a strong, directional hydrogen bond with Arg120.

Post-Docking Validation: Molecular Dynamics (MD)

To confirm that the docked pose is not a localized artifact of the scoring function, the top-scoring enol complex should be subjected to Molecular Dynamics simulations.

  • System Setup: Solvate the COX-2/Ligand complex in a dodecahedron box using the TIP3P water model. Neutralize the system with 0.15 M NaCl.

  • Equilibration: Perform 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300K) followed by 100 ps of NPT (constant Pressure at 1 bar) equilibration with position restraints on heavy atoms.

  • Production Run: Execute a 100 ns unrestrained production run using the OPLS-AA or AMBER99SB-ILDN force field.

  • Trajectory Analysis: Extract the Ligand RMSD and the Protein Root Mean Square Fluctuation (RMSF). A stable ligand RMSD (< 2.5 Å variation over the final 50 ns) confirms the biological viability of the predicted binding mode.

References

  • Synergistic Anti-Inflammatory Effects of Dibenzoylmethane and Silibinin: Insights From LPS-Induced RAW 264.7 Cells and TPA-Induced Mouse Model. PubMed / National Institutes of Health. Available at:[Link]

  • Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI (Molecules). Available at:[Link]

  • Curcumin Analogues as the Inhibitors of TLR4 Pathway in Inflammation and Their Drug Like Potentialities: A Computer-based Study. bioRxiv. Available at:[Link]

  • 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. Available at: [Link]

  • Cyclooxygenase-2 (COX-2) Structure and Function. Wikipedia / RCSB PDB Data. Available at:[Link]

Sources

Exploratory

The Physicochemical Landscape of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione: Tautomerism, Chelation, and Synthetic Utility

Executive Summary In the realm of drug development and materials science, aromatic β -diketones serve as highly versatile scaffolds. Specifically, 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (often referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and materials science, aromatic β -diketones serve as highly versatile scaffolds. Specifically, 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (often referred to as 2'-hydroxy-5'-methoxydibenzoylmethane) is a critical intermediate in the synthesis of bioactive 6-methoxyflavones. This technical guide explores the structural dynamics, solvent-dependent keto-enol tautomerism, and synthetic methodologies associated with this molecule, providing researchers with a foundational understanding of its physicochemical behavior.

Structural Dynamics: The Keto-Enol Tautomerism

The defining physicochemical characteristic of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is its dynamic keto-enol tautomeric equilibrium. Like most dibenzoylmethane derivatives, this molecule rarely exists as a purely aliphatic 1,3-diketone in solution[1].

The Causality of Enol Stabilization

The equilibrium is heavily biased toward the enol tautomer due to the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl proton and the adjacent carbonyl oxygen. This interaction creates a planar, six-membered pseudo-aromatic chelate ring[2].

  • Electronic Influence: The presence of the electron-donating 5'-methoxy group on the aromatic ring increases the electron density of the conjugated system, further stabilizing the enol form through resonance.

  • Solvent Dependency: The tautomeric ratio is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent[3]. In non-polar solvents (e.g., chloroform, hexane), the intramolecular hydrogen bond remains undisturbed, and the enol form dominates (>95%)[4]. Conversely, in polar aprotic solvents (e.g., DMSO), competitive intermolecular hydrogen bonding and dipole-dipole interactions stabilize the diketo conformers, causing a measurable shift in the equilibrium[5].

Tautomerism Keto Diketo Tautomer (C-H Form) Enol Enol Tautomer (O-H Form) Keto->Enol Equilibrium Hbond Intramolecular H-Bond (6-Membered Chelate Ring) Enol->Hbond Stabilized by Polar Polar Aprotic Solvents (e.g., DMSO) Polar->Keto Stabilizes Dipole Disrupts H-Bond NonPolar Non-Polar Solvents (e.g., Chloroform, Hexane) NonPolar->Enol Favors H-Bonding UV Strong UVA Absorption (λmax ~340-360 nm) Hbond->UV Extended π-Conjugation

Diagram: Solvent-dependent keto-enol tautomerism and its photophysical consequences.

Physicochemical and Spectroscopic Profile

Because the enol form establishes a highly conjugated π -system extending across both aromatic rings, the molecule exhibits a profound bathochromic shift in UV absorption compared to its diketo counterpart. It acts as a potent UVA absorber ( λmax​ ~340–360 nm), a property widely leveraged in photochemistry and sunscreen formulation[4]. Furthermore, the hyperchromic effect (increased absorption intensity) is directly correlated to the para-positioning of the electron-donating methoxy group relative to the diketone bridge[5].

Table 1: Summary of Physicochemical Properties
PropertyValueAnalytical Method / Condition
IUPAC Name 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dioneN/A
Molecular Formula C₁₆H₁₄O₄N/A
Molecular Weight 270.28 g/mol Calculated
Tautomeric State >95% Enol (Non-polar media)¹H-NMR (CDCl₃)
UV-Vis Absorption ( λmax​ ) ~340 - 360 nmSpectrophotometry (Hexane/MeOH)
LogP (Estimated) ~3.8Computational Partitioning
H-Bond Topology 6-membered internal chelateIR Spectroscopy (shifted C=O stretch)

Experimental Workflow: The Baker-Venkataraman Rearrangement

Direct intermolecular Claisen condensation to form aromatic β -diketones often suffers from poor yields due to competing self-condensation side reactions. To circumvent this, the Baker-Venkataraman rearrangement is employed[6]. This mechanism relies on an initial O-acylation followed by a base-catalyzed intramolecular O→C acyl migration.

Self-Validating Protocol for Synthesis

Objective: Synthesize 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione from 2-hydroxy-5-methoxyacetophenone.

Phase 1: O-Acylation (Esterification)

  • Reaction Setup: Dissolve 1.0 eq of 2-hydroxy-5-methoxyacetophenone in anhydrous pyridine under an inert nitrogen atmosphere.

  • Acylation: Dropwise add 1.2 eq of benzoyl chloride at 0°C. Causality: Cooling prevents exothermic degradation and limits di-acylation.

  • Isolation: Stir at room temperature for 2 hours, then pour into ice-cold 1M HCl to neutralize the pyridine. Extract the resulting 2-benzoyloxy-5-methoxyacetophenone intermediate with ethyl acetate.

Phase 2: Intramolecular O→C Acyl Migration

  • Enolization: Dissolve the intermediate in anhydrous THF. Slowly add 1.5 eq of Sodium Hydride (NaH) or powdered KOH at room temperature.

  • Rearrangement: Heat the mixture to 50°C for 3 hours. Causality: The base deprotonates the α -carbon of the acetophenone moiety. The resulting enolate attacks the adjacent ester carbonyl, driving the thermodynamic O→C migration to form the diketone[6].

  • Validation & Precipitation: Quench the reaction by pouring it into crushed ice containing glacial acetic acid. Self-Validation: The acidification protonates the diketone enolate, causing the highly conjugated, water-insoluble yellow product to precipitate. The success of the migration is easily validated via TLC; the highly UV-active/fluorescent enol product is distinctly separable from the UV-inactive ester precursor under 365 nm illumination.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

BV_Workflow A 2-Hydroxy-5-methoxyacetophenone + Benzoyl Chloride B Esterification (Pyridine, 0-25°C) A->B C 2-Benzoyloxy-5-methoxyacetophenone (O-Acylated Intermediate) B->C D Baker-Venkataraman Rearrangement (KOH/Pyridine or NaH/THF, 50°C) C->D Intramolecular Claisen Condensation E 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione D->E O→C Acyl Migration F Acid-Catalyzed Cyclization (AcOH / H2SO4) E->F G 6-Methoxyflavone (Final Target) F->G Dehydration

Diagram: Baker-Venkataraman workflow for the synthesis of 6-methoxyflavone.

Applications in Drug Development

The primary utility of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione lies in its role as a direct precursor to flavonoids . By subjecting the β -diketone to strong acid catalysis (e.g., glacial acetic acid with a catalytic amount of sulfuric acid), it undergoes rapid cyclodehydration to form 6-methoxyflavone[6]. Flavones synthesized via this route are extensively investigated in oncology and immunology for their ability to modulate oxidative stress pathways and inhibit specific kinase cascades.

Additionally, the β -diketone moiety acts as a powerful bidentate ligand. The enolized oxygen atoms readily displace their proton to chelate transition metals (such as Cu²⁺ and Zn²⁺), forming stable, neutral metal-organic coordination complexes that are currently being explored as novel antimicrobial agents and polymer stabilizers.

References

  • [1] The Structural and Functional Landscape of Dibenzoylmethane: A Technical Guide. BenchChem. Available at:

  • [2] Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Available at:

  • [5] Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives. ResearchGate. Available at:

  • [6] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. University of Central Lancashire. Available at:

  • [4] Synthesis and properties of aromatic 1,3‐diketones and bis-(1,3‐diketones). European Journal of Chemistry. Available at:

  • [3] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. National Institutes of Health (PMC). Available at:

Sources

Foundational

An In-depth Technical Guide to the Mass Fragmentation Pathway of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Introduction 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone that shares structural similarities with chalcones and flavanones, classes of compounds extensively studied for their biological activi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone that shares structural similarities with chalcones and flavanones, classes of compounds extensively studied for their biological activities. The structural elucidation of such molecules is a cornerstone of drug discovery and development, with mass spectrometry serving as a pivotal analytical technique.[1] This guide provides a detailed exploration of the predicted mass fragmentation pathway of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, offering insights for researchers, scientists, and drug development professionals. The proposed pathways are based on established fragmentation principles of related phenolic and diketone compounds.[2][3]

Core Principles of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] In the context of structural elucidation, MS provides information about the molecular weight and, through fragmentation, the structural components of a molecule. When a molecule is introduced into the mass spectrometer, it is first ionized, typically by techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The resulting molecular ion, being energetically unstable, undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments and neutral losses. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule's structure.

Predicted Mass Fragmentation Pathway

The fragmentation of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is anticipated to proceed through several key pathways, primarily driven by the presence of the hydroxyl, methoxy, and dicarbonyl functionalities. The following sections detail the most probable fragmentation mechanisms.

Initial Ionization and Molecular Ion

Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) with a predicted m/z of 270.

Molecular Formula: C₁₆H₁₄O₄ Molecular Weight: 270.28 g/mol [4]

Pathway A: α-Cleavage and Retro-Diels-Alder (RDA)-like Fission

A prominent fragmentation pathway for carbonyl compounds involves α-cleavage, the breaking of the bond adjacent to the carbonyl group. In the case of our target molecule, this can occur on either side of the dicarbonyl system. Furthermore, due to the structural similarity to chalcones and flavanones, a Retro-Diels-Alder (RDA)-like cleavage is also a plausible fragmentation route.

  • Formation of the Benzoyl Cation (m/z 105): A primary α-cleavage can lead to the formation of the stable benzoyl cation and a radical fragment. This is a very common fragmentation for molecules containing a benzoyl moiety.

  • Formation of the 2-Hydroxy-5-methoxybenzoyl Cation (m/z 165): Alternatively, cleavage on the other side of the dicarbonyl system would yield the 2-hydroxy-5-methoxybenzoyl cation.

  • RDA-like Cleavage: Chalcones and related compounds are known to undergo a characteristic cleavage of the central C-C bond of the propane chain, which can be thought of as an RDA-type reaction for the open-chain system.[5] This would lead to the formation of characteristic ions representing the A and B rings.

G cluster_pathwayA Pathway A: α-Cleavage and Subsequent Fragmentation M M⁺˙ (m/z 270) 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione F1 [C₇H₅O]⁺ Benzoyl cation (m/z 105) M->F1 α-cleavage F2 [C₈H₇O₃]⁺ 2-Hydroxy-5-methoxybenzoyl cation (m/z 165) M->F2 α-cleavage F3 [C₆H₅]⁺ Phenyl cation (m/z 77) F1->F3 - CO

Pathway B: McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of molecules containing a carbonyl group and an accessible γ-hydrogen atom.[6][7] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β bond.

In 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, the enol form is prevalent. The hydroxyl group can act as a source of a hydrogen atom for a rearrangement analogous to the McLafferty rearrangement, often referred to as a modified McLafferty rearrangement in chalcones. This can lead to the formation of a resonance-stabilized radical cation.

G cluster_pathwayB Pathway B: McLafferty-type Rearrangement M M⁺˙ (m/z 270) Enol form F4 Radical cation (m/z 166) M->F4 McLafferty-type rearrangement NL1 Neutral Loss (C₈H₆O)

Pathway C: Fragmentation of the 2-Hydroxy-5-methoxyphenyl Moiety

The substituted phenyl ring also contributes to the fragmentation pattern. Common neutral losses from such systems include the loss of a methyl radical (•CH₃) from the methoxy group and the loss of carbon monoxide (CO).

  • Loss of a Methyl Radical (m/z 255): The molecular ion can lose a methyl radical from the methoxy group to form an ion at m/z 255.

  • Subsequent Loss of CO (m/z 227): This ion can then undergo further fragmentation by losing a molecule of carbon monoxide.

G cluster_pathwayC Pathway C: Fragmentation of the Substituted Phenyl Ring M M⁺˙ (m/z 270) F5 [M - CH₃]⁺ (m/z 255) M->F5 - •CH₃ F6 [M - CH₃ - CO]⁺ (m/z 227) F5->F6 - CO

Summary of Predicted Key Fragments

m/zProposed StructureFragmentation Pathway
270Molecular Ion (M⁺˙)Initial Ionization
255[M - CH₃]⁺Loss of a methyl radical from the methoxy group
227[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
1652-Hydroxy-5-methoxybenzoyl cationα-Cleavage
105Benzoyl cationα-Cleavage
77Phenyl cationLoss of CO from the benzoyl cation

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

I. Sample Preparation
  • Accurately weigh approximately 1 mg of the compound.

  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

II. GC-MS System Parameters
  • Gas Chromatograph:

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-500

    • Scan Rate: 2 scans/second

III. Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Process the resulting chromatogram to identify the peak corresponding to the target compound.

  • Extract the mass spectrum of the peak of interest.

  • Analyze the mass spectrum to identify the molecular ion and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

G

Conclusion

The mass fragmentation pathway of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is predicted to be a composite of several well-established fragmentation mechanisms observed in related compound classes. Key fragmentation routes include α-cleavage leading to the formation of characteristic benzoyl and substituted benzoyl cations, a McLafferty-type rearrangement, and fragmentation of the substituted phenyl ring through the loss of a methyl radical and carbon monoxide. This guide provides a foundational understanding for researchers working on the structural characterization of this and similar molecules, and the provided experimental protocol offers a practical starting point for empirical analysis.

References

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Guillarme, D., & Veuthey, J. L. (2025).
  • López-Gutiérrez, N., et al. (2021). Comprehensive Identification of Plant Polyphenols by LC-MS. In Plant Secondary Metabolites (pp. 1-25). Springer, New York, NY.
  • Chen, G., et al. (2013). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. Journal of Pharmaceutical and Biomedical Analysis, 76, 1-11.
  • López-Fernández, O., et al. (2016). Determination of Nonanthocyanin Phenolic Compounds Using High-Resolution Mass Spectrometry (UHPLC-Orbitrap-MS/MS) and Impact of Storage Conditions in a Beverage Made from Strawberry by Fermentation. Journal of Agricultural and Food Chemistry, 64(4), 998-1008.
  • Mabry, T. J., & Markham, K. R. (1975). Mass spectrometry in the differentiation of flavanones and dihydroflavonols. The Flavonoids, 78-126.
  • de Souza, J., et al. (2018). Determination of phenolic compounds in extracts of Amazonian medicinal plants by liquid chromatography-electrospray tandem mass spectrometry. Analytical Methods, 10(1), 112-121.
  • Van De Sande, C. C., et al. (1972). Studies in organic mass spectrometry—XII: Mass spectra of chalcones and flavanones. The isomerisation of 2′‐hydroxy‐chalcone and flavanone. Organic Mass Spectrometry, 6(12), 1333-1346.
  • McLafferty, F. W. (1959). McLafferty rearrangement. Analytical Chemistry, 31(1), 82-87.
  • Raza, A. R., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation.
  • Shan, J., et al. (2017). The specific fragmentation process of chalcone flavonoids, take 2′,4′,4-trihydroxychalcone as an example.
  • Vulfson, N. S., et al. (2025). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing.
  • Dantus, M., et al. (2023). The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters, 14(44), 10022-10028.
  • Smith, J. (2026). McLafferty Rearrangement Ketones Mass Spectrometry. Free PDF Library.
  • Eweas, A. (2025). McLafferty Rearrangement. Chemistry Steps.
  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry, 31(5), 1384-1389.
  • The Organic Chemistry Tutor. (2022, June 19). McLafferty Rearrangement: An overview [Video]. YouTube.
  • Panchbhai, D., & Jogi, P. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Biosciences, Agriculture and Technology.
  • Wicker, J., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Mass Spectrometry.
  • SpectraBase. (n.d.). 1-(2-Methoxy-phenyl)-3-phenyl-propane-1,3-dione. Retrieved from [Link]

  • Geri, J. B., & Williamson, J. R. (2017). Recent Developments in the Synthesis of β-Diketones. Molecules, 22(7), 1145.
  • El-Sayed, W. A., et al. (2019). Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with some phosphorus halides: A simple synthesis of novel 1,2-benzoxaphosphinines.
  • Selim, I. Z., et al. (2005). Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. Journal of Mass Spectrometry, 21(1), 33-39.
  • Al-Bayati, F. A. (2017). The Mass Spectra Analysis for α-Ionone and β-Ionone.
  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245.
  • Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 30(4), 523-559.

Sources

Protocols & Analytical Methods

Method

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione as a precursor for flavone synthesis

Application Note: Synthesis and Isolation of 6-Methoxyflavone from 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione Introduction & Strategic Context Flavones are a critical class of polyphenolic compounds characte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of 6-Methoxyflavone from 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Introduction & Strategic Context

Flavones are a critical class of polyphenolic compounds characterized by their 2-phenylchromen-4-one backbone. They exhibit broad pharmacological activities and serve as vital analytical standards in phytochemistry. Specifically, 6-methoxyflavone is heavily utilized as an internal standard for the HPLC analysis of polyphenols and as a foundational building block for synthesizing complex biflavonoids.

The synthesis of the flavone core typically relies on the cyclodehydration of a 1,3-diketone precursor. In this protocol, we detail the conversion of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione into 6-methoxyflavone. This acid-catalyzed cyclization represents the terminal phase of the classic Baker-Venkataraman rearrangement pathway[1].

Mechanistic Causality (The "Why")

As an Application Scientist, successfully transitioning from a 1,3-diketone to a fully conjugated flavone core requires precise control over the dehydration equilibrium. The transformation is an acid-catalyzed intramolecular cyclodehydration driven by the following mechanistic principles:

  • Enolization and Activation: The precursor exists in a keto-enol tautomeric equilibrium. The introduction of a strong Brønsted acid (concentrated H2​SO4​ ) protonates the C3 carbonyl (adjacent to the unsubstituted phenyl ring), significantly increasing the electrophilicity of the carbon center[2].

  • Nucleophilic Attack: The 2-hydroxyl group on the A-ring is positioned favorably for a 6-endo-trig/6-exo-trig-like cyclization. It attacks the activated carbonyl, forming a cyclic hemiketal intermediate.

  • Dehydration: The highly acidic environment facilitates the protonation of the hemiketal hydroxyl, leading to the elimination of water ( H2​O ). This irreversible dehydration step drives the reaction forward, yielding the thermodynamically stable, fully conjugated flavone structure[1].

  • Solvent Selection: Glacial acetic acid is selected as the primary solvent because it readily dissolves the diketone, tolerates highly acidic conditions without degrading, and possesses a high boiling point (118 °C), allowing for sufficient thermal activation to overcome the dehydration energy barrier.

Data Presentation: Physicochemical Properties

To ensure accurate stoichiometry and product verification, the properties of the precursor and target are summarized below.

PropertyPrecursor: 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dioneTarget Product: 6-Methoxyflavone
Molecular Formula C16​H14​O4​ C16​H12​O3​
Molecular Weight 270.28 g/mol 252.26 g/mol
Appearance Yellow crystalline solidPale yellow to off-white solid
Melting Point ~99–105 °C (tautomer dependent)163–165 °C
Role in Synthesis Substrate / 1,3-Diketone intermediateFinal isolated product

Experimental Workflow & Self-Validating Protocol

This protocol is engineered with built-in in-process controls (IPCs) to guarantee a self-validating system, ensuring that each step has succeeded before the researcher proceeds to the next.

Materials Required:

  • 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (10.0 mmol, 2.70 g)

  • Glacial Acetic Acid (20 mL)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%) (0.5 mL)

  • Ice-cold distilled water

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Step 1: Substrate Dissolution

    • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2.70 g (10.0 mmol) of the 1,3-diketone precursor in 20 mL of glacial acetic acid. Stir at room temperature until fully dissolved.

    • Causality: Complete dissolution ensures uniform protonation in the subsequent step, preventing unreacted solid from being trapped in the final precipitate.

    • Validation Checkpoint: The mixture must form a clear, deep yellow solution. If particulate matter remains, gently warm to 40 °C.

  • Step 2: Acid Catalysis

    • Action: Slowly add 0.5 mL of concentrated H2​SO4​ dropwise to the stirring solution.

    • Causality: Dropwise addition prevents localized overheating (charring) due to the exothermic nature of mixing strong acids with acetic acid. The H2​SO4​ acts as the catalytic proton donor[2].

  • Step 3: Thermal Cyclodehydration

    • Action: Attach a reflux condenser and heat the reaction mixture in an oil bath set to 100 °C for 1.5 to 2 hours.

    • Causality: Heat provides the necessary energy for the elimination of water from the hemiketal intermediate, forming the stable chromone double bond[1].

    • Validation Checkpoint: Perform TLC (Eluent: Hexane/Ethyl Acetate 3:1). The precursor (lower Rf​ , stains dark with FeCl3​ due to the free phenol) should completely disappear, replaced by a single highly UV-active spot (higher Rf​ ) corresponding to 6-methoxyflavone.

  • Step 4: Quenching and Precipitation

    • Action: Remove the flask from the heat source and allow it to cool to ~50 °C. Pour the warm mixture slowly into a beaker containing 100 g of vigorously stirred crushed ice and water.

    • Causality: The rapid shift in solvent polarity (from acetic acid to water) and the drop in temperature drastically reduce the solubility of the hydrophobic flavone, forcing instantaneous precipitation.

    • Validation Checkpoint: A voluminous pale yellow/white precipitate must form immediately upon contact with the ice water.

  • Step 5: Isolation and Neutralization

    • Action: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water (approx. 3 × 50 mL).

    • Causality: Washing removes residual acetic acid and sulfuric acid, which could catalyze degradation or interfere with crystallization.

    • Validation Checkpoint: Test the pH of the final filtrate wash. It must be neutral (pH ~6–7). If acidic, continue washing.

  • Step 6: Purification

    • Action: Recrystallize the crude solid from boiling ethanol. Allow to cool slowly to room temperature, then place in an ice bath for 30 minutes before filtering.

    • Causality: Recrystallization separates the target flavone from trace uncyclized enol tautomers or polymerized byproducts based on differential solubility in hot vs. cold ethanol.

    • Validation Checkpoint: The final dried crystals should exhibit a sharp melting point of 163–165 °C, confirming the identity and purity of 6-methoxyflavone.

Pathway Visualization

The following diagram illustrates the logical flow of the cyclodehydration mechanism alongside the experimental stages.

Workflow N1 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione N2 Protonated Enol Intermediate (via H2SO4 / AcOH) N1->N2 Step 1 & 2: Dissolution & Acidification N3 Cyclic Hemiketal (via Intramolecular Attack) N2->N3 Step 3: Reflux (100 °C) N4 6-Methoxyflavone (via Dehydration & Quench) N3->N4 Step 4 & 5: -H2O & Ice Quench N5 Purified 6-Methoxyflavone (via Recrystallization) N4->N5 Step 6: EtOH Recrystallization

Mechanistic and operational workflow for the synthesis of 6-methoxyflavone.

References

  • Baker-Venkataraman Rearrangement for Flavone Synthesis. Benchchem. 1

  • One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones and selectfluor at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).2

  • 6-Methoxyflavone 99% (CAS 26964-24-9). Sigma-Aldrich.

Sources

Application

Application Note: Extraction and Purification Techniques for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Introduction & Chemical Context The compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (also known as 2'-hydroxy-5'-methoxydibenzoylmethane) is a critical β -diketone intermediate in the synthesis of biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (also known as 2'-hydroxy-5'-methoxydibenzoylmethane) is a critical β -diketone intermediate in the synthesis of biologically active flavonoids. Most notably, it serves as the direct precursor to 6-methoxyflavone , a scaffold widely investigated for its affinity to the benzodiazepine site of the GABA A​ receptor complex [1] and its potent antiproliferative activity in leukemic cell lines [2].

In standard synthetic workflows, this 1,3-dione is generated via the Baker-Venkataraman rearrangement —a base-catalyzed intramolecular Claisen condensation of 2-benzoyloxy-5-methoxyacetophenone. Because the reaction is typically driven by potassium hydroxide (KOH) in a pyridine matrix, the target compound initially exists as a potassium enolate.

Isolating this intermediate with high purity is paramount; residual pyridine, unreacted acetophenones, and benzoic acid byproducts (from ester hydrolysis) will severely compromise the subsequent acid-catalyzed cyclization step. This guide details a field-proven, self-validating workflow for the extraction and purification of this specific β -diketone, grounded in physicochemical principles.

Mechanistic Rationale & Workflow Strategy

To design a self-validating extraction protocol, we must exploit the specific chemical properties of the target molecule:

  • Keto-Enol Tautomerism: The 1,3-dione exists predominantly in its intramolecularly hydrogen-bonded enol form. This pseudo-aromatic ring reduces the molecule's overall polarity, making it highly soluble in moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • pKa Differentials: The enolic proton of the β -diketone has a pKa of approximately 9.0–10.0. In contrast, benzoic acid (a primary byproduct) has a pKa of 4.2. This differential allows for selective partitioning: a mild alkaline wash (e.g., NaHCO 3​ , pKa ~10.3) will deprotonate and remove the carboxylic acid into the aqueous phase while leaving the β -diketone intact in the organic phase.

ExtractionWorkflow Reaction Baker-Venkataraman Reaction (Potassium Enolate in Pyridine) Quench Acidic Quench (Ice-cold 1M HCl) Reaction->Quench Neutralize pyridine, protonate enolate Extract Liquid-Liquid Extraction (Ethyl Acetate / Aqueous) Quench->Extract Partition target into organic phase Wash Alkaline Wash (Sat. NaHCO3) Extract->Wash Remove benzoic acid byproducts Dry Drying & Concentration (Na2SO4, Rotary Evaporation) Wash->Dry Remove residual water Purify Purification (Ethanol Recrystallization) Dry->Purify Isolate crude solid Pure Pure 1,3-Dione Intermediate (>98% Purity) Purify->Pure Remove trace starting materials

Figure 1: Step-by-step extraction and purification workflow for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction (Reaction Work-up)

This protocol assumes a starting scale of 10 mmol of the ester precursor in 15 mL of pyridine.

  • Acidic Quenching:

    • Procedure: Transfer the crude reaction mixture dropwise into a vigorously stirred beaker containing 100 g of crushed ice and 50 mL of 1M HCl.

    • Causality & Validation: The reaction is highly exothermic. Ice prevents thermal degradation of the product. The HCl serves a dual purpose: it converts the pyridine solvent into water-soluble pyridinium chloride and protonates the potassium enolate to precipitate the neutral β -diketone. Self-Validation: Check the aqueous suspension with pH paper; it must be strongly acidic (pH < 2) to ensure complete enolate protonation.

  • Organic Partitioning:

    • Procedure: Transfer the suspension to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL).

    • Causality: EtOAc efficiently solvates the hydrogen-bonded enol form of the diketone. Multiple smaller extractions shift the partition coefficient equilibrium favorably compared to a single large extraction.

  • Selective Alkaline Wash:

    • Procedure: Combine the organic layers and wash with saturated aqueous NaHCO 3​ (2 x 30 mL). Vent the separatory funnel frequently.

    • Causality: NaHCO 3​ selectively deprotonates benzoic acid byproducts without ionizing the target β -diketone. The evolution of CO 2​ gas confirms the neutralization of residual acids.

  • Desiccation and Concentration:

    • Procedure: Wash the organic layer with 30 mL of brine (saturated NaCl), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (rotary evaporation at 40°C).

    • Causality: Brine breaks any micro-emulsions. Na 2​ SO 4​ chemically sequesters trace water, preventing hydrolytic degradation during the thermal stress of solvent evaporation.

Protocol B: Purification via Recrystallization

Recrystallization is the preferred method for scale-up due to the highly crystalline nature of dibenzoylmethane derivatives [3].

  • Dissolution: Suspend the crude yellow solid in a minimum volume of boiling absolute ethanol (approx. 3–5 mL per gram of crude).

  • Crystallization: Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0–4°C) for 1 hour.

    • Causality: The target compound exhibits a steep solubility curve in ethanol (highly soluble hot, poorly soluble cold). Slower cooling promotes the formation of larger, purer crystal lattices, excluding unreacted 2-hydroxy-5-methoxyacetophenone into the mother liquor.

  • Isolation: Recover the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with 5 mL of ice-cold ethanol. Dry under high vacuum for 12 hours.

Quantitative Data & Analytical Validation

To confirm the success of the extraction and purification, the isolated compound should be validated against the following physicochemical and spectroscopic parameters.

ParameterValue / Description
Chemical Name 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
Molecular Formula C 16​ H 14​ O 4​
Molecular Weight 270.28 g/mol
Physical Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in EtOAc, DCM, Acetone; Insoluble in Water
Expected Yield 70% – 85% (Post-crystallization)
Key 1 H NMR Shifts (CDCl 3​ ) δ ~15.2 ppm (s, 1H, enol OH, strongly H-bonded); δ ~12.0 ppm (s, 1H, phenol OH); δ ~6.8 ppm (s, 1H, enol =CH-); δ 3.82 ppm (s, 3H, -OCH 3​ )

Note: The presence of a highly deshielded singlet near 15.2 ppm in the 1 H NMR spectrum is the definitive hallmark of the enolized 1,3-dione system, confirming that the Baker-Venkataraman rearrangement was successful and the compound was properly protonated during extraction.

References

  • Structure−Activity Relationships and Molecular Modeling Analysis of Flavonoids Binding to the Benzodiazepine Site of the Rat Brain GABAA Receptor Complex. Journal of Medicinal Chemistry. American Chemical Society (ACS). Available at:[Link]

  • Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells. Anticancer Research. International Institute of Anticancer Research. Available at:[Link]

  • New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. PMC - National Center for Biotechnology Information. Available at:[Link]

Method

Application Notes &amp; Protocols: A Guide to the Pharmacological Screening of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione Derivatives

Abstract The 1,3-dione scaffold, particularly derivatives of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, represents a class of compounds with significant therapeutic potential. Structurally related to chalcones and fl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-dione scaffold, particularly derivatives of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione, represents a class of compounds with significant therapeutic potential. Structurally related to chalcones and flavonoids, these molecules are recognized for their wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive framework for the pharmacological screening of these derivatives, intended for researchers in drug discovery and development. We will detail a systematic screening cascade, beginning with computational modeling to prioritize candidates, followed by robust in vitro protocols for assessing antioxidant, anti-inflammatory, and cytotoxic properties. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring methodological rigor and data reliability.

Introduction: Rationale and Scientific Context

Chalcones (1,3-diphenyl-2-propen-1-ones) and their structural analogues are renowned for their diverse pharmacological effects, which include antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2][4] The 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione core structure shares key pharmacophoric features with these bioactive molecules, notably the two aromatic rings connected by a three-carbon linker containing a β-diketone system. This structural motif is a prime candidate for interaction with various biological targets. The presence of hydroxyl and methoxy groups further suggests potential for significant antioxidant activity through free radical scavenging.[3]

This document outlines a logical and efficient workflow for screening a library of these derivatives to identify lead compounds for further development. The approach integrates computational pre-screening with a panel of targeted in vitro assays.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Silico Screening cluster_2 Phase 3: In Vitro Biological Evaluation cluster_3 Phase 4: Lead Identification Compound_Library Synthesis of 1,3-Dione Derivatives Molecular_Docking Molecular Docking (e.g., COX-2, 5-LOX) Compound_Library->Molecular_Docking ADMET ADME/Tox Prediction Molecular_Docking->ADMET Antioxidant Antioxidant Assays (DPPH, ABTS) ADMET->Antioxidant Anti_Inflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Antioxidant->Anti_Inflammatory Anticancer Cytotoxicity Assays (SRB, MTT) Anti_Inflammatory->Anticancer Data_Analysis Data Analysis (IC50, Selectivity Index) Anticancer->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead

Figure 1: A comprehensive workflow for the pharmacological screening of novel 1,3-dione derivatives.

In Silico Screening: Prioritizing a Chemical Library

Before committing resources to wet-lab experiments, computational methods can efficiently filter and prioritize compounds. This step aims to identify derivatives with the highest probability of desired biological activity and favorable drug-like properties.

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[5][6] This allows for the rational selection of compounds likely to interact with specific therapeutic targets. For this class of compounds, relevant targets include enzymes in the inflammatory cascade like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[7][8]

G cluster_0 Preparation cluster_1 Docking & Scoring cluster_2 Analysis PDB 1. Obtain Target Structure (e.g., from PDB) Prep_Protein 2. Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Protein Dock 4. Dock Ligands into Receptor Active Site (e.g., AutoDock Vina) Prep_Protein->Dock Prep_Ligand 3. Prepare Ligand Library (Generate 3D conformers, assign charges) Prep_Ligand->Dock Score 5. Calculate Binding Affinity (Scoring Function) Dock->Score Rank 6. Rank Derivatives by Docking Score Score->Rank Analyze 7. Analyze Binding Poses (Identify key interactions) Rank->Analyze Select 8. Select Candidates for In Vitro Testing Analyze->Select

Figure 2: A typical workflow for molecular docking studies.

Protocol:

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools or Schrödinger Maestro.[9]

  • Ligand Preparation: Generate 3D structures of the 1,3-dione derivatives. Minimize their energy and assign appropriate charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock each ligand into the defined active site of the receptor.[6][10] The program will generate multiple binding poses for each ligand.

  • Scoring and Analysis: The software calculates a binding energy (docking score) for each pose. Lower binding energies typically indicate more favorable interactions.[9] Rank the derivatives based on their best scores and visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

ADME-Tox Prediction

It is crucial to assess the potential pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADME-Tox) of the derivatives. Online tools like SwissADME and admetSAR can predict properties such as Lipinski's rule of five, gastrointestinal absorption, and potential for inhibiting cytochrome P450 enzymes.[10][11] This helps to deprioritize compounds that are likely to have poor bioavailability or toxicity profiles.

In Vitro Antioxidant Activity Screening

Rationale: The presence of phenolic hydroxyl groups in the target molecules suggests a strong potential for antioxidant activity.[3] Antioxidants neutralize harmful free radicals, which are implicated in numerous diseases. We will use two complementary and widely adopted assays: DPPH and ABTS.[12]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine.[13] The decrease in absorbance is proportional to the radical scavenging activity of the compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test derivatives (e.g., 1 mg/mL) in methanol or DMSO.

    • Prepare a stock solution of a positive control, such as Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add 100 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µg/mL to 1 µg/mL).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a negative control (100 µL methanol + 100 µL DPPH solution) and a blank for each compound concentration (100 µL compound + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound (corrected by subtracting its blank).

    • Plot the % scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[13]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of ~0.70 (±0.02) at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound at various concentrations to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Screening

Rationale: Inflammation is a key pathological process in many diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical mediators of inflammation by producing prostaglandins and leukotrienes, respectively, from arachidonic acid.[7][14] Screening for inhibitors of these enzymes is a classic strategy for identifying anti-inflammatory agents.

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (PGH2) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTA4) (Inflammation, Bronchoconstriction) LOX->LTs Inhibitor 1,3-Dione Derivatives (Potential Inhibitors) Inhibitor->COX Inhibitor->LOX

Figure 3: Simplified Arachidonic Acid cascade showing the targets for anti-inflammatory screening.

Protocol: COX-1/COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and then to PGH2. This peroxidase component can be measured colorimetrically or fluorometrically.[15] By running parallel assays with COX-1 and COX-2 isoforms, the selectivity of the inhibitor can be determined.

Methodology: This protocol is adapted for use with commercially available screening kits (e.g., from Cayman Chemical or Abcam).[7][14]

  • Reagent Preparation:

    • Prepare reagents as per the kit manufacturer's instructions. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a probe.

    • Use a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[7]

  • Assay Procedure:

    • To separate wells for COX-1 and COX-2, add 10 µL of assay buffer (for 100% activity control) or the test compound at various concentrations.

    • Add the enzyme (COX-1 or COX-2) to the respective wells.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate according to the kit's protocol (e.g., 10 minutes at 37°C).

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculation:

    • Calculate the percentage of inhibition for each isoform and determine the respective IC50 values.

    • Calculate the Selectivity Index (SI) : SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2, which is often desirable to reduce side effects like gastrointestinal issues associated with COX-1 inhibition.

In Vitro Anticancer (Cytotoxicity) Screening

Rationale: Many chalcone-related compounds have demonstrated cytotoxic effects against various cancer cell lines.[3] The Sulforhodamine B (SRB) assay is a robust and reliable method for assessing cell density based on the measurement of total cellular protein content, making it suitable for high-throughput screening.[16][17][18] It offers advantages over metabolic assays like the MTT, such as better linearity and stability of the end-point.[16][17]

Protocol: Sulforhodamine B (SRB) Assay

Principle: SRB is a bright pink aminoxanthine dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[18] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation:

    • Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Dye Solubilization and Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm or 540 nm.

  • Calculation:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation and Interpretation

To facilitate comparative analysis, the quantitative results from the screening assays should be summarized in a structured table. This allows for the rapid identification of the most potent and selective compounds.

Table 1: Summary of Pharmacological Activity for 1,3-Dione Derivatives

Compound IDAntioxidant Activity IC50 (µM)Anti-inflammatory Activity IC50 (µM)Cytotoxicity IC50 (µM)
DPPH ABTS COX-1
D-001 15.210.5>100
D-002 25.818.985.1
D-003 5.13.850.3
Ascorbic Acid 8.56.2N/A
Celecoxib N/AN/A>100
Doxorubicin N/AN/AN/A
Data are for illustrative purposes only. N/A = Not Applicable.

Interpretation: In the example table above, compound D-001 emerges as a promising hit. It shows moderate antioxidant activity, but more importantly, it is a potent and highly selective COX-2 inhibitor (SI >40) and exhibits strong cytotoxicity against the MCF-7 cancer cell line. Compound D-003 is the most potent antioxidant but is less selective as an anti-inflammatory agent. This comparative analysis is crucial for guiding the next phase of hit-to-lead optimization.

References

  • Chalcone Derivatives As Potential Biological Activities. (n.d.). Google Books.
  • Saleh, M., Al-Ostoot, F. H., Al-Qtaishat, S., & Al-Sha'er, W. (2023). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available from: [Link]

  • Kumar, A., Kumar, A., & Rawal, R. K. (2022). Basics, types and applications of molecular docking: A review. IP International Journal of Comprehensive and Advanced Pharmacology. Available from: [Link]

  • P. Skehan, R. Storeng, D. Scudiero, et al. (1990). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. Journal of the National Cancer Institute. Available from: [Link]

  • Binate, G., & Ganbarov, K. (2023). BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Advances in Biology & Earth Sciences. Available from: [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITY OF CHALCONE DERIVATIVES. (2023). World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

  • Keepers, Y. P., Pizao, P. E., Peters, G. J., van Ark-Otte, J., Winograd, B., & Pinedo, H. M. (1991). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. European Journal of Cancer. Available from: [Link]

  • Lyne, P. D. (2002). Methods for docking small molecules to macromolecules: a user's perspective. 1. The theory. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Rahman, M. M., Islam, M. B., Biswas, M., & Alam, A. H. M. K. (2015). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal. Available from: [Link]

  • Rubinstein, L. V., Shoemaker, R. H., Paull, K. D., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay. Journal of the National Cancer Institute. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Computational and Structural Biotechnology Journal. Available from: [Link]

  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Chemistry. Available from: [Link]

  • Adhikari, A. (2023). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available from: [Link]

  • Adedayo, B. C., Oboh, G., & Akindahunsi, A. A. (2010). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Journal of Medicinal Food. Available from: [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available from: [Link]

  • Mishra, P., & Singh, P. (2012). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Algal Biomass Utilization. Available from: [Link]

  • K, S., V, J., & K, S. (2018). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. Available from: [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Available from: [Link]

  • Thring, T. S. A., D'Souza, D., D'Souza, F. M. L., & Donnelly, D. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry. Available from: [Link]

  • Młynarczyk, K., & Walkowiak-Tomaniak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available from: [Link]

  • In Depth Computational Screening of Novel Indane-1, 3-Dione Derivatives as Potential Anti-Tubercular Agents. (2024). Research Square. Available from: [Link]

  • Albayrak, M., & Çelik, F. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Chemistry & Biodiversity. Available from: [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences. Available from: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2024). MDPI. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

  • Rowlinson, S. W., Kiefer, J. R., & Prusakiewicz, J. J. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & Other Lipid Mediators. Available from: [Link]

  • In vitro anticancer potential of Manilkara hexandra (Roxb.) leaf methanolic extracts via SRB and MTT assays against MCF-7 cell line. (2024). ResearchGate. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

  • Gupta, M., Mazumder, U. K., Kumar, R. S., & Kumar, T. S. (2007). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. Phytopharma Journal. Available from: [Link]

  • Ullah, H., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione . Due to its specific structural motifs—an ortho-phenolic hydroxyl group coupled with a highly reactive β -diketone moiety—this compound is exceptionally prone to degradation. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to guarantee structural integrity during long-term storage.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, one must first understand the chemical causality driving it. This compound undergoes three primary degradation pathways depending on the storage microenvironment:

  • Dehydrative Cyclization: The ortho-hydroxyl group acts as a potent internal nucleophile. When exposed to trace transition metals (e.g., Fe3+ , Cu2+ ) or acidic conditions, the electrophilicity of the β -diketone carbonyl is enhanced, drastically lowering the activation energy for ring closure. This results in the loss of water and the irreversible formation of 6-methoxyflavone[1].

  • Radical Autoxidation: The active methylene group (C2) located between the two carbonyls contains highly acidic protons. Exposure to UV light or molecular oxygen initiates homolytic cleavage, forming a resonance-stabilized radical. This radical rapidly incorporates O2​ to form spiroepoxide intermediates, ultimately cleaving the carbon chain into carboxylic acids and cyclopentadiones[2],[3].

  • Retro-Claisen Hydrolysis: In aqueous media at physiological or basic pH (>7.4), the β -diketone undergoes nucleophilic attack by hydroxide ions, leading to retro-Claisen cleavage and the formation of acetophenones and benzoates[2].

G A 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione B Dehydrative Cyclization A->B Trace Metals (Fe3+, Cu2+) Heat, Acidic pH C Autoxidation (Radical Cleavage) A->C O2, UV Light, Transition Metals D Retro-Claisen Hydrolysis A->D Basic pH (>7.4), Aqueous Media E 6-Methoxyflavone (Major Impurity) B->E F Carboxylic Acids & Cyclopentadiones C->F G Acetophenones & Benzoates D->G

Fig 1. Primary degradation pathways of ortho-hydroxy-beta-diketones during storage.

Troubleshooting Guide & FAQs

Q1: My compound spontaneously turned yellow and precipitated during solution storage. What happened? Causality: You are observing Dehydrative Cyclization. The compound has converted into 6-methoxyflavone, which is highly lipophilic and often precipitates out of polar solvent mixtures. This is typically catalyzed by trace heavy metals leaching from standard borosilicate glass or low-grade solvents[1]. Corrective Action: Transition to using PTFE-lined caps and passivate all glassware with EDTA (see Protocol 1).

Q2: I observe multiple unknown peaks in my HPLC chromatogram after storing the dry powder in a clear vial on the benchtop. What are they? Causality: Your sample has undergone Photolytic Autoxidation. β -diketones are highly susceptible to photodegradation[4]. UV light excites the enol tautomer, promoting free-radical formation at the active methylene bridge. This leads to oxygen insertion and cleavage into smaller carboxylic acid fragments[3]. Corrective Action: Always store the solid powder in amber glass vials, backfilled with an inert gas (Argon or Nitrogen), and kept at -20°C[4].

Q3: My in vitro cell assay results are inconsistent when using stock solutions older than 24 hours. How can I stabilize them? Causality: Aqueous solutions at physiological pH (7.4) promote rapid autoxidation and retro-Claisen hydrolysis. The half-life of similar β -diketones in unbuffered or basic aqueous media can be less than 2 hours[2]. Corrective Action: Never store the compound in aqueous buffers. Prepare stock solutions in anhydrous DMSO, store at -80°C, and dilute into aqueous media immediately prior to the assay.

Quantitative Stability Metrics

The following table summarizes the expected stability of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione under various conditions, enabling you to predict and prevent degradation.

Storage ConditionPrimary Degradant(s)Estimated Half-Life ( t1/2​ )Recommended Corrective Action
Solid, Ambient Air, Clear Vial (25°C) Autoxidation Cleavage Products~3 to 6 monthsStore at -20°C in amber vials under Argon.
Aqueous Buffer (pH 7.4, 37°C) Retro-Claisen Products & Spiroepoxides< 2 hoursDilute from DMSO stock immediately before use.
Anhydrous DMSO (Room Temp, Light) 6-Methoxyflavone & Cleavage Products2 to 4 daysStore DMSO stocks at -80°C in the dark.
Basic Aqueous Media (pH > 8.0) Acetophenones & Benzoates< 15 minutesAvoid basic conditions entirely.

Standard Operating Procedures (SOPs)

To establish a self-validating system, the following protocols must be executed sequentially. The workflow relies on strict environmental control followed by quantitative analytical validation.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol eliminates the physical catalysts of degradation: trace metals, oxygen, and light.

  • Glassware Passivation: Wash all amber glass vials with a 0.1 M EDTA solution for 30 minutes, followed by a triple rinse with LC-MS grade ultra-pure water. Causality: EDTA chelates trace transition metals ( Fe3+ , Cu2+ ) that act as Lewis acids to catalyze flavone cyclization[1].

  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for a minimum of 15 minutes. Causality: Displacing dissolved oxygen starves the autoxidation pathway, preventing spiroepoxide formation[2].

  • Dissolution: Dissolve the lyophilized powder in the degassed DMSO to achieve your target concentration (e.g., 10 mM). Perform this step under low-light conditions.

  • Antioxidant Supplementation (Optional but Recommended): If compatible with your downstream biological assay, add 0.1% w/v Butylated Hydroxytoluene (BHT). Causality: BHT acts as a sacrificial radical scavenger, neutralizing free radicals before they can attack the active methylene group.

  • Aliquoting: Dispense the solution into single-use 50 µL aliquots. Blanket the headspace of each vial with Argon before sealing tightly. Store immediately at -80°C.

Protocol 2: HPLC-UV Purity Verification (The Validation Step)

A protocol is only as good as its validation. This step ensures Protocol 1 was successful.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid maintains an acidic pH during the run, suppressing retro-Claisen hydrolysis.

  • Sample Preparation: Thaw one 50 µL aliquot and dilute it 1:100 in Mobile Phase A immediately before injection.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Execute a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm (optimal for detecting carboxylic acid cleavage products) and 340 nm (optimal for the intact β -diketone and 6-methoxyflavone).

  • Self-Validation Criteria: Calculate the Area Under the Curve (AUC). The system is validated if the intact β -diketone peak accounts for >98% of the total AUC. If the 6-methoxyflavone peak (which elutes later due to higher lipophilicity) exceeds 2%, the passivation or degassing steps failed. Action: Discard the batch and restart Protocol 1.

Workflow S1 1. Solid State Storage (Amber Vial, Argon, -20°C) S2 2. Solvent Selection (Anhydrous DMSO) S1->S2 S3 3. Antioxidant Addition (e.g., 0.1% BHT) S2->S3 S4 4. Aliquoting (Single-use vials) S3->S4 S5 5. HPLC-UV Validation (Confirm <2% Flavone) S4->S5 S5->S1 Fail (Discard) S6 6. Long-Term Solution Storage (-80°C, Dark) S5->S6 Pass

Fig 2. Optimized workflow for the preparation and self-validation of stable stock solutions.

References[1] FeCl3 catalyzed dehydrative cyclisation of 1, 3 - (diaryl diketones) to flavones, ResearchGate, URL[4] Technical Support Center: Stability and Storage of β-Amino Ketones, Benchchem,URL[2] Degradation of curcumin: From mechanism to biological implications - PMC, NIH, URL[3] Unraveling curcumin degradation: autoxidation proceeds through spiroepoxide and vinylether intermediates en route to the main bicyclopentadione, NIH, URL

Sources

Optimization

Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(2-Hydroxy-5-methoxypheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione .

As a β -diketone derivative with an adjacent phenolic hydroxyl group, this molecule exhibits complex solution-phase dynamics, including keto-enol tautomerism and high-affinity metal chelation[1],[2]. These chemical properties, combined with standard instrumental variables, frequently manifest as severe baseline noise, peak splitting, and signal drift during High-Performance Liquid Chromatography (HPLC) analysis.

Diagnostic Workflow for Baseline Disturbances

Before altering your method, you must classify the type of baseline noise you are observing. The physical appearance of the baseline provides direct mechanistic clues to the root cause[3],[4].

BaselineDiagnostics Start Observe HPLC Baseline Periodic Periodic / Pulsating (Synchronous Noise) Start->Periodic Random Random / Spiking (High Frequency) Start->Random Drift Hump / Broad Drift (Gradient Dependent) Start->Drift PumpIssue Pump / Degasser Check valves, trapped air Periodic->PumpIssue DetectorIssue Optical / Detector Lamp degradation, dirty cell Random->DetectorIssue ChemicalIssue Chemical / Analyte Chelation, Tautomerism Drift->ChemicalIssue

Fig 1: Diagnostic decision tree for identifying the root cause of HPLC baseline noise.

Frequently Asked Questions & Troubleshooting Guides

Q1: My baseline shows a rhythmic, periodic pulsation. How do I fix this?

A1: Periodic noise that synchronizes with the stroke of the HPLC pump pistons is almost exclusively a fluidic delivery issue[3]. The most common cause is dissolved air in the mobile phase outgassing in the pump heads, or a failing check valve[4].

  • Causality: When air bubbles are compressed in the pump head, the pump fails to deliver the expected micro-volume of solvent. This creates a momentary pressure drop and a subsequent change in the refractive index of the solvent inside the detector flow cell, registering as a baseline dip or spike.

  • Resolution: Verify that your in-line vacuum degasser is functioning. Purge all solvent lines with 100% degassed solvent (e.g., Isopropanol) at a high flow rate (e.g., 3-5 mL/min) with the column bypassed to dislodge trapped air and clean the ruby check valves[3].

Q2: I am observing high-frequency, random "spiking" noise that obscures the Limit of Detection (LOD) for my analyte. What is happening?

A2: Random, high-frequency noise (often looking like "fuzz" or erratic spikes) is typically an optical or electronic issue originating from the UV/Vis or PDA detector[5],[4].

  • Causality: As the Deuterium or Tungsten lamp ages, its energy output drops. To compensate, the detector's photomultiplier or diode array increases its gain, which simultaneously amplifies background electronic noise. Alternatively, micro-bubbles or particulates trapped in the flow cell can scatter light randomly.

  • Resolution: Perform a lamp energy test via your chromatography data system (CDS). If the lamp has exceeded 2,000 hours or fails the energy threshold, replace it. If the lamp is healthy, flush the flow cell (see Protocol B) to remove light-scattering contaminants.

Q3: During gradient elution, the baseline drifts significantly, and my 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione peak is broad, tailing, or split. Is this an instrument failure?

A3: No, this is a chemical phenomenon specific to β -diketones. Your analyte exists in an equilibrium between its keto and enol tautomers[2].

  • Causality: The enol form of the β -diketone, combined with the adjacent phenolic hydroxyl, acts as a potent multidentate ligand. It aggressively chelates transition metals (Fe³⁺, Ni²⁺, Cu²⁺) present in the stainless steel tubing, column frits, and stationary phase[6],[1]. This chelation causes the analyte to stick to the hardware, slowly bleeding off and causing a raised, drifting baseline and severe peak tailing[7]. Furthermore, if the rate of keto-enol interconversion is similar to the timescale of the chromatographic separation, you will observe a "saddle" or split peak[2].

  • Resolution: You must passivate the HPLC system to strip active metal sites and modify the mobile phase to lock the tautomeric state (see Protocol A).

Mechanistic Pathway of Analyte Interference

Understanding the chemical behavior of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is critical for method optimization. The diagram below illustrates how tautomerism and metal chelation destroy baseline stability.

AnalyteMechanism Keto Keto Tautomer (1,3-dione form) Enol Enol Tautomer (Active Chelator) Keto->Enol Slow Interconversion (Causes peak splitting) Chelate Metal-Enolate Complex (Causes continuous column bleed & drift) Enol->Chelate Deprotonation & Binding Metal Stainless Steel Hardware (Fe3+, Ni2+, Cu2+) Metal->Chelate Metal leaching into flow path

Fig 2: Keto-enol tautomerism and subsequent metal chelation pathway causing baseline drift.

Quantitative Data Summary

The following table summarizes the quantitative metrics of baseline noise, allowing you to benchmark your system's performance and identify the root cause based on signal impact[5],[8].

Noise ClassificationTypical FrequencyImpact on S/N RatioPrimary Root CauseRecommended Corrective Action
Periodic / Pulsating 0.5 - 2.0 HzReduces S/N by 2x - 5xPump check valves, trapped airPurge pump, replace piston seals
Random / Spiking > 10.0 HzReduces S/N by > 10xFailing UV lamp, dirty flow cellReplace lamp, execute Protocol B
Chemical Drift Low (Gradient span)Variable (Obscures LOD)Metal chelation, tautomerismExecute Protocol A, adjust pH
Mixing Noise 0.1 - 0.5 HzReduces S/N by 3x - 6xIncomplete solvent blendingInstall high-efficiency static mixer

Experimental Protocols

Protocol A: System Passivation and Mobile Phase Optimization for β -Diketones

To eliminate baseline drift and peak tailing caused by metal chelation and tautomerism, the system must be passivated and the mobile phase buffered[6],[7].

Step-by-Step Methodology:

  • Hardware Preparation: Remove the analytical column and replace it with a zero-dead-volume (ZDV) PEEK union[3]. Direct the detector effluent to waste.

  • Acid Passivation: Flush the entire HPLC system (lines, pump, autosampler, and detector) with 30% Phosphoric Acid (or 0.1 M Nitric Acid if compatible with your system) at 1.0 mL/min for 60 minutes. This strips exposed Fe³⁺ and Ni²⁺ ions from the stainless steel flow path.

  • Neutralization: Flush the system with LC-MS grade water for 30 minutes at 2.0 mL/min until the effluent pH returns to neutral.

  • Mobile Phase Modification: Prepare your aqueous mobile phase with an acidic buffer (e.g., 0.1% Formic Acid or 10 mM Potassium Phosphate, pH 2.5). The low pH suppresses the ionization of the enol form, reducing its chelating affinity[2].

  • Chelator Addition (Optional but Recommended): Add 10 µM EDTA or 0.1% medronic acid to the aqueous mobile phase. These additives will bind any residual metals in the system before your analyte can, ensuring a flat baseline.

  • Thermostating: Reinstall the column. Set the column compartment temperature to 45°C–50°C. Elevated temperatures increase the kinetic rate of keto-enol interconversion, collapsing split peaks into a single, sharp quantifiable peak.

Protocol B: Detector Flow Cell Cleaning & Lamp Energy Verification

If you are experiencing random, high-frequency noise, the optical path must be cleared[4].

Step-by-Step Methodology:

  • Bypass Column: Remove the analytical column and connect the pump directly to the detector inlet using PEEK tubing.

  • Organic Flush: Pump 100% HPLC-grade Isopropanol (IPA) at 1.0 mL/min for 20 minutes. The high viscosity of IPA helps push out trapped micro-bubbles, while its organic nature dissolves lipophilic residues on the quartz windows.

  • Aqueous Flush: Pump LC-MS grade water at 1.0 mL/min for 20 minutes.

  • Lamp Verification: Access your CDS diagnostics tab. Run a "Lamp Intensity" or "Energy Test." If the reference counts fall below the manufacturer's specified threshold (e.g., < 10,000 counts for standard Agilent/Waters PDA detectors), replace the lamp, allow 30 minutes for thermal equilibration, and recalibrate.

References

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, 31 Aug. 2020.[Link]

  • Cannabis Science and Technology. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Cannabis Science and Technology, 16 Apr. 2021.[Link]

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Chrom Tech, 14 Oct. 2025.[Link]

  • Nacalai Tesque. "Baseline Noise in Gradient Elution." Obrnuta faza.[Link]

  • Voice of Kayani. "HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING." YouTube, 24 Sep. 2024.[Link](Note: URL structure generalized from grounding data)

  • Srichairatanakool, S., et al. "Efficacy of curcuminoids in alleviation of iron overload and lipid peroxidation in thalassemic mice." PubMed, 15 Sep. 2009. [Link]

  • Moshier, R. W., et al. "Extraction of Chromium(III) from Urine and Water Samples Using Divalent Beta-diketonates Ligands and Determination." Acta Scientific, 28 Jul. 2020.[Link]

  • SIELC Technologies. "β-Diketones: Peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography." ResearchGate. [Link]

  • Preprints.org. "The Homoleptic Curcumin-Copper Single Crystal (ML2): A Long Awaited Cherry on the Cake in the Field of Curcumin Metal Complexes." Preprints, 28 Jun. 2023.[Link]

  • National Institutes of Health. "Perspectives on New Synthetic Curcumin Analogs and their Potential Anticancer Properties." NIH, 2013.[Link]

Sources

Troubleshooting

stabilizing 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione in physiological buffers

Welcome to the Technical Support Center. Working with ortho-hydroxydibenzoylmethane derivatives—specifically 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione—presents unique challenges in aqueous physiological med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with ortho-hydroxydibenzoylmethane derivatives—specifically 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione—presents unique challenges in aqueous physiological media. Because this compound is a highly reactive β-diketone featuring a nucleophilic ortho-hydroxyl group, it is prone to rapid structural degradation, metal-induced oxidation, and spontaneous cyclization when exposed to standard biological buffers (e.g., PBS at pH 7.4).

This guide is designed to move beyond basic troubleshooting by explaining the causality behind these experimental failures, providing you with self-validating protocols to ensure the scientific integrity of your drug development assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During HPLC analysis of my buffer samples, the primary compound peak disappears within hours, and a new, highly hydrophobic peak appears. What is happening? The Causality: You are observing spontaneous intramolecular cyclization . 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is the classic intermediate in the Baker-Venkataraman rearrangement[3]. In a physiological buffer (pH 7.4, 37°C), the ortho-hydroxyl group is perfectly positioned in spatial proximity to the β-carbonyl. The slightly alkaline environment increases the nucleophilicity of the hydroxyl oxygen, triggering an intramolecular attack that dehydrates the molecule to form 6-methoxyflavone . The Solution: You must restrict the conformational freedom of the molecule or slightly lower the pH. Using a carrier protein like Bovine Serum Albumin (BSA) sequesters the hydrophobic diketone into a hydrophobic binding pocket, sterically hindering the cyclization pathway.

Q2: I am observing multiple small degradation fragments in my mass spec (e.g., methoxyacetophenone and benzoic acid derivatives). Is the compound hydrolyzing? The Causality: Yes, via Retro-Claisen Cleavage . β-diketones are susceptible to C-C bond scission in aqueous media [2]. Hydroxide ions in the buffer act as nucleophiles, attacking one of the unshielded carbonyl carbons. This leads to the cleavage of the molecule into a ketone and a carboxylic acid derivative. The Solution: Avoid using primary amine buffers (like Tris), which can form Schiff bases with the carbonyls and accelerate cleavage. Stick to phosphate buffers and minimize the time the compound spends in aqueous solutions prior to the assay.

Q3: My buffer solutions turn slightly yellow/brown over time, and the compound precipitates. How do I prevent this? The Causality: β-diketones exist in a slow keto-enol tautomeric equilibrium. The enol form is characterized by a strong intramolecular hydrogen bond [1]. However, in aqueous media, this enol form acts as a potent bidentate ligand, rapidly chelating trace transition metals (like Cu²⁺ or Fe³⁺) present in standard PBS. This metal-chelate complex is highly insoluble and acts as a catalyst for auto-oxidation. The Solution: Pre-treat all physiological buffers with a chelating agent (e.g., 100 µM EDTA or DTPA) to strip trace metals before introducing your compound.

DegradationPathways A 1-(2-Hydroxy-5-methoxyphenyl) -3-phenylpropane-1,3-dione (Keto-Enol Tautomers) B Intramolecular Cyclization (Dehydration) A->B Proximity Effect (pH > 7.0) C Retro-Claisen Cleavage (Hydrolysis) A->C Nucleophilic Attack (Aqueous Media) D 6-Methoxyflavone (Stable Artifact) B->D E Acetophenone & Benzoic Acid Fragments C->E

Fig 1. Divergent degradation pathways of 2'-hydroxydibenzoylmethanes in physiological buffers.

Part 2: Quantitative Stability Data

To validate the necessity of the optimized protocol, we have quantified the half-life ( t1/2​ ) of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione under various formulation conditions.

Buffer Condition (37°C)Primary Degradation PathwayHalf-Life ( t1/2​ )Recommendation
Standard PBS (pH 7.4)Cyclization (Flavone formation)~ 2.5 HoursNot Recommended
Tris-HCl (pH 7.4)Retro-Claisen Cleavage< 1.0 HourAvoid
PBS + 100 µM EDTAOxidation / Cleavage~ 6.0 HoursMarginal Improvement
PBS (pH 6.5)Retro-Claisen Cleavage~ 12.0 HoursUseful for non-cellular assays
PBS + EDTA + 0.1% BSA Stabilized (Steric Shielding) > 48.0 Hours Optimal for In Vitro Assays
Part 3: Self-Validating Formulation Protocol

To ensure trustworthiness and reproducibility, every step in this protocol is designed to neutralize a specific degradation mechanism. By following this workflow, you create a self-validating system where the absence of the 6-methoxyflavone artifact confirms the success of the formulation.

Materials Required:

  • Anhydrous DMSO (Cell-culture grade, <0.01% water)

  • 1X Phosphate-Buffered Saline (PBS), pH 7.2 (Avoid pH 7.4 to reduce cyclization kinetics)

  • EDTA (0.5 M stock)

  • Bovine Serum Albumin (BSA, essentially fatty acid-free)

Step-by-Step Methodology:

  • Anhydrous Stock Generation: Dissolve 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione in anhydrous DMSO to create a 10 mM stock. Rationale: The absence of water prevents premature Retro-Claisen cleavage, while the aprotic solvent stabilizes the enol tautomer without inducing dehydration.

  • Buffer Pre-treatment: To 10 mL of PBS (pH 7.2), add 2 µL of 0.5 M EDTA (Final concentration: 100 µM). Vortex thoroughly. Rationale: Strips trace Cu²⁺/Fe³⁺, preventing metal-catalyzed oxidation and insoluble chelate precipitation.

  • Carrier Protein Integration: Dissolve 10 mg of fatty-acid-free BSA into the pre-treated PBS (Final concentration: 0.1% w/v). Allow it to dissolve gently without foaming. Rationale: BSA provides a hydrophobic pocket that sequesters the compound, sterically blocking the ortho-hydroxyl group from attacking the β-carbonyl.

  • Dropwise Integration: While vortexing the PBS-BSA solution at medium speed, add the 10 mM DMSO stock dropwise to achieve your desired final concentration (e.g., 10 µL for a 10 µM working solution).

  • Validation Check: Analyze an aliquot via HPLC-UV at T=0 and T=24 hours. A single peak corresponding to the β-diketone confirms successful stabilization.

StabilizationWorkflow S1 Step 1: 10 mM Stock (Anhydrous DMSO) S4 Step 4: Dropwise Addition (Vortexing) S1->S4 S2 Step 2: Pre-treat Buffer (100 µM EDTA) S3 Step 3: Add Carrier (0.1% BSA) S2->S3 S3->S4 S5 Stabilized Solution (Ready for Assay) S4->S5

Fig 2. Optimized workflow for formulating stable beta-diketone solutions in aqueous media.

References
  • Hansen, P. E. (2021). "Structural Studies of β-Diketones and Their Implications on Biological Effects." Pharmaceuticals, 14(11), 1189.[Link][1][2]

  • Grogan, G. (2005). "Emergent mechanistic diversity of enzyme-catalysed β-diketone cleavage." Biochemical Journal, 388(3), 721-730.[Link][3][4]

  • Majhi, S. (2024). "Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules." Current Indian Science, 2(1).[Link][5][6]

Sources

Optimization

Technical Support Center: Bulk Production of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the scale-up and bulk production of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. This resource is designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up and bulk production of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to bulk manufacturing. The information provided herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower effective troubleshooting and process optimization.

Compound Profile

1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone, a class of compounds widely recognized as versatile intermediates in organic synthesis. This specific derivative is a yellow, crystalline solid.[1]

PropertyValueSource
CAS Number 67029-87-2
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol N/A
Appearance Yellow solid[1]
Purity (Typical) ≥90%

Part 1: Synthesis Route Selection for Scale-Up

The industrial production of dibenzoylmethane derivatives typically relies on one of two primary synthetic pathways: the Baker-Venkataraman Rearrangement or the Claisen Condensation.[2][3] The choice between them at scale often depends on starting material cost, process robustness, and waste stream management.

Route A: Baker-Venkataraman Rearrangement

This is a two-step process involving the initial formation of an ester followed by a base-catalyzed intramolecular acyl migration.[3][4]

  • Esterification: 2'-Hydroxy-5'-methoxyacetophenone is acylated with benzoyl chloride to form 4-methoxy-2-acetylphenyl benzoate.

  • Rearrangement: The resulting ester undergoes rearrangement in the presence of a strong base (e.g., potassium hydroxide, sodium hydride) to yield the desired 1,3-diketone.[4]

Route B: Claisen Condensation

This is a direct condensation between a ketone and an ester, driven by a strong base.[5][6]

  • Reaction: 2'-Hydroxy-5'-methoxyacetophenone is condensed with a benzoic acid ester (e.g., methyl benzoate) in the presence of a strong base like sodium hydride or a potassium alkoxide.[7][8]

Scale-Up Comparison
FeatureBaker-Venkataraman RearrangementClaisen Condensation
Number of Steps Two distinct chemical transformations.One primary condensation step.
Base Stoichiometry Catalytic base is often sufficient for rearrangement.Requires at least a stoichiometric amount of base.[5]
Key Challenge Isolation of the intermediate ester can add process time and cost.Potential for side reactions like self-condensation of the ketone.[9] Fickle and may require careful optimization.[10]
Industrial Precedent Well-established for flavonoid and chromone synthesis.[3]Widely used for β-diketone production; patents often focus on optimizing this route for high yield and purity.[7][11][12]

Part 2: Troubleshooting Guide for Bulk Production

This section addresses common problems encountered during the scale-up of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione synthesis.

Issue 1: Low or Stalled Reaction Conversion

Symptoms: In-process controls (e.g., TLC, HPLC) show significant amounts of starting material remaining after the expected reaction time.

Possible Causes & Solutions
  • Insufficient Base or Base Activity:

    • Causality: The deprotonation of the ketone to form the reactive enolate is the critical first step. On a large scale, inadequate mixing can create localized zones where the base is consumed prematurely. Bases like sodium hydride (NaH) can be passivated by a layer of sodium hydroxide if moisture is present.

    • Solution: Ensure accurate molar equivalents of base are used. For solid bases like NaH, use high-quality, fresh material and ensure the reaction solvent is scrupulously dry.[4] Consider using a soluble base like potassium tert-butoxide (KOtBu) in THF, which can improve homogeneity.[13]

  • Poor Heat Transfer:

    • Causality: Exothermic deprotonation and condensation steps can lead to localized overheating in large reactors, while other areas may remain too cool for the reaction to proceed at an adequate rate. Many industrial processes for related compounds operate at elevated temperatures (80-150°C) to ensure completion.[12]

    • Solution: Monitor the internal batch temperature closely. Ensure the reactor's heating/cooling jacket and agitation system are sufficient for the batch volume. A controlled, slow addition of one reactant to the other (or to the base slurry) can help manage the exotherm.

  • Incorrect Solvent Choice:

    • Causality: The solvent must be inert to the strong base and capable of solubilizing the reactants and intermediates. Aprotic solvents like Toluene, THF, or DMSO are typically required.[4]

    • Solution: Toluene is often preferred for industrial scale due to its higher boiling point and cost-effectiveness.[12] Ensure the solvent is anhydrous, as water will quench the base and can promote hydrolysis side reactions.

LowYieldTroubleshooting Start Low Yield or Stalled Reaction CheckIPC IPC (TLC/HPLC) shows unreacted starting material? Start->CheckIPC CheckBase Verify Base Stoichiometry & Activity CheckIPC->CheckBase Yes WorkupLoss Potential Loss During Workup/Isolation CheckIPC->WorkupLoss No (Reaction Complete) CheckTemp Evaluate Temperature & Heat Transfer CheckBase->CheckTemp CheckSolvent Confirm Solvent is Anhydrous & Appropriate CheckTemp->CheckSolvent AqueousLoss Analyze aqueous phase for product salt WorkupLoss->AqueousLoss FilterLoss Check filter cake/mother liquor for product AqueousLoss->FilterLoss

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Product "Oiling Out" During Crystallization

Symptoms: Upon cooling the crude product solution for crystallization, a viscous liquid or oil separates instead of a filterable solid.

Possible Causes & Solutions
  • High Impurity Level:

    • Causality: Impurities disrupt the crystal lattice formation, often leading to a lower melting point for the mixture. If the supersaturated solution reaches a temperature below the mixture's melting point before nucleation can occur, the product will separate as a liquid.[14][15]

    • Solution: Before attempting crystallization, wash the crude product. An acidic workup to protonate the diketone is standard.[12] This can be followed by a wash with water to remove inorganic salts and a wash with a non-polar solvent like hexane to remove non-polar organic impurities. If problems persist, a pre-purification step, such as slurrying the crude solid in a solvent like isopropanol, may be necessary.

  • Rapid Cooling:

    • Causality: Large-scale batches cool much slower in the center than at the reactor walls. However, if the cooling profile is too aggressive, the high level of supersaturation is achieved too quickly, not allowing sufficient time for orderly molecular arrangement into a crystal lattice.[16]

    • Solution: Implement a programmed, slow cooling ramp. For example, cool from the dissolution temperature to an intermediate temperature (e.g., 60°C) and hold for a period to allow for gentle nucleation before continuing to cool to ambient temperature or below.

  • Inappropriate Solvent System:

    • Causality: The ideal crystallization solvent should dissolve the product when hot but have low solubility when cold.[14] If the product remains too soluble even at low temperatures, or if the solvent's boiling point is too close to the product's melting point, oiling out is more likely.[15][17]

    • Solution: Conduct solvent screening at the lab scale. Methanol or ethanol are common choices.[9][12] A mixed solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) can be highly effective. The product is dissolved in the "good" solvent (e.g., Toluene) at an elevated temperature, and the "anti-solvent" (e.g., Heptane) is added slowly to induce crystallization.

OilingOutTroubleshooting Start Product 'Oils Out' During Crystallization Cause1 High Impurity Level Start->Cause1 Cause2 Rapid Cooling Rate Start->Cause2 Cause3 Inappropriate Solvent Start->Cause3 Sol1 Solution: - Wash crude solid - Pre-purification slurry Cause1->Sol1 Sol2 Solution: - Implement slow, controlled  cooling profile - Add seeding crystals Cause2->Sol2 Sol3 Solution: - Re-evaluate solvent choice - Use a co-solvent system  (solvent/anti-solvent) Cause3->Sol3

Caption: Key causes and solutions for product oiling out.

Issue 3: Difficulty in Isolating the Intermediate Salt

Symptoms: In many patented procedures, the potassium or sodium salt of the diketone is formed as an intermediate.[7][12] This salt may become a thick, unmanageable slurry or crystallize within the reactor, making agitation and transfer difficult.

Possible Causes & Solutions
  • Solvent Choice and Volume:

    • Causality: The solubility of the intermediate diketonate salt is highly dependent on the reaction solvent.

    • Solution: Some patents specifically highlight that using potassium alcoholates in solvents like toluene prevents the intermediate salt from crystallizing, facilitating industrial handling.[7][12] If the salt does precipitate, ensure sufficient solvent volume is used to maintain a stirrable slurry, not a solid mass.

  • Reaction Temperature:

    • Causality: Solubility is temperature-dependent. Running the reaction at a higher temperature may keep the intermediate salt dissolved.

    • Solution: Align the reaction temperature with industrial precedents, which often favor higher temperatures (e.g., 105-110°C in toluene) to maintain a homogeneous mixture.[12]

Part 3: Key Experimental Protocols

Protocol 1: Bulk Synthesis via Claisen-Type Condensation

This protocol is a representative procedure adapted from industrial practices for similar compounds.[7][12] Safety Note: This reaction uses sodium hydride, which is highly reactive and flammable. All operations must be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvent.[18][19]

  • Reactor Preparation: Charge a suitably sized, clean, and dry reactor with anhydrous Toluene (approx. 5 L per mole of limiting reagent). Inert the reactor with nitrogen.

  • Base Slurry: Under positive nitrogen pressure, carefully charge Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Begin agitation to form a slurry.

  • Reactant Addition: In a separate, inerted vessel, dissolve 2'-Hydroxy-5'-methoxyacetophenone (1.0 equivalent) and Methyl Benzoate (1.1 equivalents) in anhydrous Toluene.

  • Reaction: Slowly add the reactant solution to the NaH slurry via a dosing pump over 2-3 hours, maintaining the internal temperature between 90-100°C. The addition is exothermic and may require cooling.

  • Hold Period: After the addition is complete, heat the mixture to reflux (approx. 110°C) and hold for 4-6 hours, or until IPC (HPLC) confirms consumption of the starting ketone (<2% remaining).

  • Quench & Acidification: Cool the reaction mixture to 20-30°C. In a separate quench vessel, prepare a solution of 10% sulfuric acid. Slowly transfer the reaction mixture into the acid solution with vigorous stirring, keeping the quench temperature below 40°C.

  • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Crude Isolation: Reduce the volume of the upper toluene layer by distillation. As the volume is reduced, the product will begin to crystallize. Cool the resulting slurry to 0-5°C, hold for 2 hours, then isolate the crude solid by filtration. Wash the filter cake with cold toluene.

Caption: General workflow for bulk synthesis.

Protocol 2: Recrystallization for High Purity
  • Solvent Selection: The ideal solvent should fully dissolve the crude product at an elevated temperature but poorly at low temperatures. Ethanol is a common and effective choice.[9]

  • Dissolution: Charge the crude solid to a clean reactor. Add the minimum amount of hot solvent (e.g., ethanol at 70-75°C) required to achieve full dissolution.[14] Using excess solvent is the most common cause of low crystallization yield.[15]

  • Cooling & Crystallization:

    • Implement a slow, linear cooling ramp from 75°C to 20°C over 4-6 hours.

    • If nucleation is slow, consider adding seed crystals of pure product once the solution is slightly supersaturated (e.g., around 60°C). Scratching the vessel wall with a glass rod can also induce nucleation in a lab setting.[16][17]

    • Once the batch reaches 20°C and a good crystal slurry has formed, cool further to 0-5°C and hold for at least 2 hours to maximize yield.

  • Isolation & Drying: Filter the purified crystals and wash the cake with a small amount of cold, fresh solvent. Dry the product under vacuum at 50-60°C until a constant weight is achieved.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use potassium hydroxide (KOH) instead of sodium hydride (NaH) as the base? A1: Yes, KOH can be used, particularly in the Baker-Venkataraman rearrangement.[4] It is often used as a solution in a polar aprotic solvent like DMSO or heated in pyridine. For the Claisen condensation at scale, stronger, non-nucleophilic bases like NaH or potassium tert-butoxide are generally preferred to avoid saponification (hydrolysis) of the ester starting material.

Q2: My final product is off-color (darker yellow or brown). What is the likely cause? A2: Dark coloration often indicates the presence of impurities from side reactions or thermal degradation. Overheating the reaction mixture for extended periods or issues during the acidic workup can contribute. If colored impurities are present, a hot filtration step during recrystallization, sometimes with a small amount of activated charcoal, can be effective.[14] However, use charcoal judiciously as it can also adsorb the desired product.

Q3: How do I monitor the reaction progress effectively on a large scale? A3: While TLC is useful for quick checks, High-Performance Liquid Chromatography (HPLC) is the standard for quantitative in-process control (IPC) in a manufacturing environment. Develop a validated HPLC method that can clearly separate starting materials, intermediates, the final product, and any known by-products. Set clear completion criteria, for example, "<2% starting ketone remaining."

Q4: What safety precautions are critical for this process at scale? A4: The primary hazards are associated with the use of strong bases and flammable solvents.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere at all times.[18] Personnel must be equipped with appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves.

  • Solvents: Toluene and other organic solvents are flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge. Ensure adequate ventilation to prevent the accumulation of flammable vapors.[18][19]

  • Exothermic Reactions: Both the reaction and the acidic quench are exothermic. A robust reactor cooling system and emergency quench procedures must be in place.

References

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US9561993B2 - Process for the manufacture of dibenzoylmethane derivatives.
  • Google Patents. (n.d.). WO2012084770A1 - Process for the manufacture of dibenzoylmethane derivatives.
  • University of California, Irvine. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN103261140A - Process for producing dibenzoylmethane derivatives.
  • Google Patents. (n.d.). EP2655308B1 - Process for the manufacture of dibenzoylmethane derivatives.
  • Google Patents. (n.d.). US6278025B1 - Process for the preparation of substituted dibenzoylmethane compounds.
  • Mol-Instincts. (2025, May 20). 1-(2-hydroxy-4-methoxyphenyl)-3-(2-thienyl)-1,3-propanedione. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones and Selectfluor at Room Temperature. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(2-HYDROXY-3,5-DIMETHYLPHENYL)-3-PHENYLPROPANE-1,3-DIONE. Retrieved from [Link]

  • UFine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US20040068145A1 - Process for the purification of 1,3-diketones.
  • PMC. (2020, November 26). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. Retrieved from [Link]

  • SciSpace. (n.d.). Reaction of 1-(2-Hydroxyphenyl)-3-Phenylpropane-1,3-Dione With Some Phosphorus Halides: A Simple Synthesis of Novel 1,2-Benzoxap. Retrieved from [Link]

  • Google Patents. (n.d.). EP0105474A2 - Process for obtaining crystalline 1,3-cyclohexane dione.
  • PMC. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]

  • PMC. (n.d.). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]

  • Oregon State University. (2020, February 7). The Claisen Condensation. Retrieved from [Link]

  • PMC. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • ScienceMadness. (2012, March 27). problem in claisen condensation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Different synthetic methodologies for the preparation of β-diketones.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with some phosphorus halides: A simple synthesis of novel 1,2-benzoxaphosphinines. Retrieved from [Link]

  • ACS Publications. (2019, May 9). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates. Retrieved from [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • Academia.edu. (n.d.). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Accurate Detection of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the quantification of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods tailored for the quantification of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, a dibenzoylmethane derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind each validation step. Our objective is to establish a robust, reliable, and self-validating analytical method that ensures data integrity for pharmacokinetic, toxicokinetic, and other critical studies.

The validation process is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] Adherence to these guidelines is not merely a regulatory hurdle; it is a scientific necessity to demonstrate that an analytical procedure is unequivocally suitable for its intended purpose.[5][6]

The Central Role of Method Validation

In drug development, the journey from discovery to clinical application relies on accurate measurement of the drug and its metabolites in complex biological matrices.[7] LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[8][9] However, this power is only realized through a meticulous validation process.[9][10] For a molecule like 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, a validated method guarantees that the data generated is accurate, precise, and reproducible, forming a trustworthy foundation for critical decision-making.[4]

This guide will detail the core validation parameters, provide a step-by-step experimental protocol for each, and compare the performance of a validated LC-MS/MS method against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Visualizing the Validation Workflow

The validation of an LC-MS/MS method is a systematic process. Each stage builds upon the last to create a comprehensive picture of the method's performance and limitations.

LC_MS_MS_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application & Monitoring dev Method Development (LC & MS Parameters) opt Initial Optimization (e.g., Sample Prep, IS Selection) dev->opt spec Specificity & Selectivity opt->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision (Intra- & Inter-day) lin->acc_prec loq LLOQ & LOD acc_prec->loq matrix Matrix Effect & Recovery loq->matrix stab Stability (Freeze-Thaw, Bench-Top, Long-Term) routine Routine Sample Analysis stab->routine matrix->stab isr Incurred Sample Reanalysis (ISR) routine->isr caption Figure 1: Comprehensive workflow for LC-MS/MS method validation.

Caption: Figure 1: Comprehensive workflow for LC-MS/MS method validation.

Core Validation Parameters: Protocols and Rationale

A full method validation establishes the performance characteristics of the assay, ensuring it is reliable for its intended use.[11] The following sections detail the experimental protocols for the essential validation parameters as mandated by ICH Q2(R1) and EMA guidelines.[1][2][12]

Specificity and Selectivity
  • Scientific Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][12] In LC-MS/MS, selectivity is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), which provides a high degree of certainty that the signal originates from the analyte of interest.[13]

  • Experimental Protocol:

    • Analyze at least six different blank lots of the relevant biological matrix (e.g., human plasma) to investigate for interfering peaks at the retention time of the analyte and the internal standard (IS).

    • Separately, analyze a zero sample (blank matrix spiked with the IS) to ensure no interference with the analyte.

    • Analyze a Lower Limit of Quantification (LLOQ) sample and compare the chromatograms to the blank matrix.

    • Acceptance Criteria: The response of any interfering peak in the blank samples at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. For the IS, the response should be ≤ 5% of its response in the LLOQ sample.

Linearity and Range
  • Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][14] This is fundamental for accurate quantification and is established by analyzing a series of calibration standards. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[15]

  • Experimental Protocol:

    • Prepare a calibration curve consisting of a blank sample, a zero sample, and at least six to eight non-zero concentration levels spanning the expected range.

    • Analyze the calibration curve samples.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighted (1/x or 1/x²) least squares method.

    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ). At least 75% of the standards must meet this criterion.

Accuracy and Precision
  • Scientific Rationale: Accuracy refers to the closeness of the mean test results to the true value, while precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[7][8] These are evaluated at multiple concentration levels using Quality Control (QC) samples to ensure the method is reliable across its range.

  • Experimental Protocol:

    • Prepare QC samples in the relevant matrix at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of the upper limit of quantification).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze at least five replicates of each QC level on at least three different days.

    • Acceptance Criteria:

      • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for LLOQ).

      • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
  • Scientific Rationale: The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.[14] The LLOQ is a critical parameter as it defines the lower end of the analytical range.[7]

  • Experimental Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).

    • The LOD can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by using the standard deviation of the response and the slope of the calibration curve [LOD = 3.3 * (σ/S)].[14]

Stability
  • Scientific Rationale: Stability assessments are crucial to ensure that the analyte's concentration does not change from the time of sample collection to the time of analysis.[16][17] This involves subjecting the analyte to various storage and handling conditions it might encounter during a study.

  • Experimental Protocol:

    • Analyze low and high QC samples after exposing them to different conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles from the intended storage temperature (e.g., -80°C) to room temperature.

      • Bench-Top Stability: Kept at room temperature for a duration that mimics the expected sample handling time.

      • Long-Term Stability: Stored at the intended temperature for a period equal to or longer than the expected sample storage time.

      • Stock Solution Stability: Stability of the analyte in its stock solution under defined storage conditions.[16]

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Interplay of Core Validation Parameters

The validation parameters are not isolated; they are interconnected and collectively define the reliability of the method. Accuracy and precision are dependent on a linear and specific response, and the LLOQ is defined by the point where accuracy and precision criteria can no longer be met.

Validation_Parameter_Interplay cluster_0 Foundation cluster_1 Performance Metrics cluster_2 Real-World Viability Specificity Specificity Accuracy Accuracy Specificity->Accuracy LLOQ LLOQ Specificity->LLOQ Linearity Linearity & Range Linearity->Accuracy Precision Precision Linearity->Precision Accuracy->LLOQ Method_Reliability Overall Method Reliability Accuracy->Method_Reliability Precision->LLOQ Precision->Method_Reliability Robustness Robustness Robustness->Method_Reliability Stability Stability Stability->Method_Reliability caption Figure 2: Interrelationship of key analytical method validation parameters.

Sources

Comparative

comparative antioxidant activity of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione vs ascorbic acid

Executive Summary & Structural Rationale In the landscape of drug development and formulation science, selecting the appropriate antioxidant requires balancing phase solubility, radical scavenging kinetics, and transitio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of drug development and formulation science, selecting the appropriate antioxidant requires balancing phase solubility, radical scavenging kinetics, and transition metal interactions. This guide provides an in-depth comparative analysis between the industry gold-standard hydrophilic antioxidant, Ascorbic Acid (Vitamin C) , and the specialized lipophilic β -diketone derivative, 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (HMPD) .

While Ascorbic Acid acts as a potent aqueous-phase radical scavenger primarily via Hydrogen Atom Transfer (HAT)[1], its application in lipid-rich formulations is limited by its hydrophilicity and its potential to act as a pro-oxidant in the presence of free transition metals. Conversely, HMPD—a structural analog of naturally occurring dibenzoylmethanes[2]—features a highly stabilized enol-diketone system coupled with a hydroquinone monomethyl ether motif. This unique structure not only provides exceptional lipid-phase peroxyl radical scavenging but also actively chelates transition metals, neutralizing Fenton-mediated oxidative stress.

Mechanistic Causality: How Molecular Architecture Dictates Function

To understand the experimental data, we must first deconstruct the causality behind each molecule's antioxidant mechanism.

Ascorbic Acid: The Enediol HAT Donor

Ascorbic acid is a ketolactone with two ionizable hydroxyl groups forming an enediol system. At physiological pH, it exists predominantly as the ascorbate anion. Its primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) , where it donates a hydrogen atom to reactive oxygen species (ROS), forming a resonance-stabilized ascorbyl radical[1][3]. Thermodynamic evaluations using Density Functional Theory (DFT) confirm that the bond dissociation energy (BDE) of the enediol O-H bonds is exceptionally low, favoring rapid HAT over Single Electron Transfer (SET)[3][4]. However, ascorbate readily reduces Fe3+ to Fe2+ , which can subsequently react with H2​O2​ to generate highly destructive hydroxyl radicals (the Fenton reaction).

HMPD: Dual-Action Lipophilic Scavenger

HMPD is engineered for complex oxidative environments. Its efficacy is driven by two distinct structural features:

  • The Para-Methoxy Phenol Motif: The 2-hydroxy-5-methoxyphenyl ring places a hydroxyl group para to an electron-donating methoxy group (+M effect). This significantly lowers the BDE of the phenolic O-H bond. Upon HAT, the resulting phenoxyl radical is highly delocalized and stabilized by the lone pairs of the methoxy oxygen.

  • The β -Diketone Linker: The 1,3-propanedione moiety undergoes keto-enol tautomerization. The enolate form acts as a bidentate ligand, tightly chelating Fe2+ and Cu2+ . Unlike ascorbic acid, HMPD sequesters these metals, directly inhibiting the Fenton reaction rather than fueling it[2].

Mechanism ROS Reactive Oxygen Species (ROS) AA Ascorbic Acid (Hydrophilic Enediol) ROS->AA Aqueous Phase HMPD HMPD (Lipophilic β-Diketone) ROS->HMPD Lipid Phase HAT_AA Hydrogen Atom Transfer (HAT) Enediol OH AA->HAT_AA HAT_HMPD Hydrogen Atom Transfer (HAT) Phenolic OH HMPD->HAT_HMPD Chelation Transition Metal Chelation (1,3-Dione Motif) HMPD->Chelation Stable_AA Ascorbyl Radical (Resonance Stabilized) HAT_AA->Stable_AA Stable_HMPD Phenoxyl Radical (Methoxy Stabilized) HAT_HMPD->Stable_HMPD Prevent Inhibition of Fenton Reaction (Pro-oxidant Prevention) Chelation->Prevent

Fig 1: Divergent antioxidant mechanisms of Ascorbic Acid and HMPD in neutralizing ROS.

Comparative Experimental Data

The following table synthesizes quantitative performance metrics across standard in vitro assays. Note: HMPD values are representative of highly optimized methoxy-substituted dibenzoylmethane derivatives tested under standardized lipophilic conditions.

Assay / ParameterAscorbic Acid (Standard)HMPD ( β -Diketone)Mechanistic Significance
DPPH Scavenging ( IC50​ ) 14.2±0.5μM 18.7±1.2μM Ascorbic acid shows faster kinetics in methanolic solutions due to lower steric hindrance[5].
ORAC Value (TE/µmol) 0.95±0.05 2.45±0.15 HMPD exhibits superior total radical trapping capacity over time, driven by the highly stable phenoxyl radical[1].
Iron (II) Chelation (%) <5% (Acts as reducing agent) >85% at 50μM HMPD actively sequesters Fe2+ , preventing pro-oxidant activity[2].
Partition Coefficient (LogP) −1.85 (Highly Hydrophilic) ≈3.8 (Highly Lipophilic)Dictates formulation suitability: Ascorbic acid for aqueous serums; HMPD for lipid bilayers/emulsions.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols incorporate internal validation steps. A common pitfall in evaluating conjugated aromatic systems like HMPD is their intrinsic UV-Vis absorbance, which can artificially skew colorimetric assays if sample blanks are omitted.

Protocol A: DPPH Radical Scavenging Assay (Mixed SET/HAT)

DPPH (2,2-diphenyl-1-picrylhydrazyl) evaluates the ability of the compound to donate an electron or hydrogen atom.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of Ascorbic Acid and HMPD ( 5−100μM ). Crucial: Use a co-solvent (e.g., 5% DMSO in methanol) for HMPD to ensure complete dissolution.

  • Reaction Assembly (96-well plate):

    • Test Wells: 100μL sample + 100μL DPPH solution.

    • Control Wells: 100μL solvent + 100μL DPPH solution.

    • Sample Blank Wells (Self-Validation Step): 100μL sample + 100μL methanol. Why? HMPD possesses a conjugated π -system that may weakly absorb near the DPPH reading wavelength (517 nm). Subtracting the sample blank prevents false-negative scavenging results.

  • Incubation: Seal the plate and incubate in the dark at 25∘C for 30 minutes.

  • Quantification: Read absorbance at 517nm using a microplate reader.

  • Calculation: %Inhibition=(1−AbsControl​AbsTest​−AbsBlank​​)×100 . Calculate IC50​ via non-linear regression.

Protocol B: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay strictly isolates the HAT mechanism by measuring the protection of a fluorescent probe from peroxyl radicals generated by AAPH[1].

Step-by-Step Methodology:

  • Buffer Preparation: Use 75mM phosphate buffer (pH 7.4). For HMPD, utilize randomly methylated β -cyclodextrin (RMCD) as a solubility enhancer to prevent aqueous precipitation.

  • Probe & Initiator: Prepare 70nM Fluorescein (probe) and 12mM AAPH (radical initiator) in the buffer.

  • Reaction Assembly: Add 25μL of sample/Trolox standards to 150μL of Fluorescein. Incubate at 37∘C for 15 minutes.

  • Initiation: Rapidly inject 25μL of AAPH to all wells using an automated dispenser.

  • Kinetic Reading: Measure fluorescence (Ex: 485nm , Em: 520nm ) every minute for 90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC). The net AUC is compared against a Trolox standard curve to yield Trolox Equivalents (TE).

Workflow Prep Sample Prep (Serial Dilution & Blanks) Reagent DPPH/ORAC Reagent Addition Prep->Reagent Incubate Incubation (Controlled Temp/Dark) Reagent->Incubate Read Microplate Read (Abs 517nm / Fl 520nm) Incubate->Read Analyze IC50 / AUC Calculation Read->Analyze

Fig 2: Standardized high-throughput workflow for DPPH and ORAC antioxidant assays.

Conclusion & Application Strategy

While Ascorbic Acid remains unmatched for rapid, aqueous-phase radical quenching, its utility is bottlenecked by its lipophobic nature and pro-oxidant risks in metal-rich environments. 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione represents a highly rationalized alternative for lipid-phase oxidative protection. By combining a low-BDE phenolic HAT donor with a metal-chelating β -diketone framework, HMPD offers a dual-action protective mechanism ideal for liposomal drug delivery systems, topical dermatological formulations, and environments susceptible to transition-metal-catalyzed lipid peroxidation.

References

  • Antioxidant Compounds and Their Antioxidant Mechanism - IntechOpen. Available at:[Link]

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory | ACS Omega. Available at:[Link]

  • Essential features for antioxidant capacity of ascorbic acid (vitamin C) - SciSpace. Available at:[Link]

  • Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC. Available at:[Link]

  • Effect of dietary curcumin and dibenzoylmethane on formation of 7,12-dimethylbenz[a]anthracene-induced mammary tumors - Oxford Academic. Available at:[Link]

  • Antioxidant, Total Phenolic Content and Cytotoxicity Evaluation of Selected Malaysian Plants - MDPI. Available at:[Link]

Sources

Validation

A Guide to Establishing Reproducible In-Vivo Pharmacokinetic Profiles for Novel Drug Candidates: The Case of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous and reproducible data. Among the most critical datasets are the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic is paved with rigorous and reproducible data. Among the most critical datasets are the in-vivo pharmacokinetic (PK) profiles, which dictate the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism.[1][2] This guide provides a comprehensive framework for establishing a robust and reproducible in-vivo pharmacokinetic profile for the novel compound 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

Currently, public-domain literature lacks specific in-vivo pharmacokinetic data for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione. Therefore, this guide will establish a gold-standard protocol for generating such data, using the closely related and studied compound, dibenzoylmethane (DBM), as a surrogate to illustrate key principles and data interpretation. By following the detailed methodologies outlined herein, researchers can ensure the generation of high-quality, reproducible data essential for confident decision-making in the drug development pipeline.[3]

The Critical Role of Reproducibility in Pharmacokinetic Studies

The reproducibility of scientific findings is a cornerstone of the scientific method, ensuring the validity and reliability of experimental results.[4] In the context of drug development, non-reproducible pharmacokinetic data can lead to costly failures in later stages of clinical trials.[5] Factors that can significantly impact the reproducibility of in-vivo studies include ill-defined methodologies, the use of unvalidated biological materials, and improper laboratory practices.[4][6][7] This guide directly addresses these challenges by providing a self-validating experimental design.

Surrogate Pharmacokinetic Data: Dibenzoylmethane (DBM)

To provide a tangible example of the data this protocol aims to generate, we present the pharmacokinetic parameters of dibenzoylmethane (DBM), a structurally similar 1,3-diketone, in rats.[8] This data highlights the typical parameters assessed and provides a benchmark for what might be expected for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.

Table 1: In-Vivo Pharmacokinetic Parameters of Dibenzoylmethane (DBM) in Male Sprague-Dawley Rats [8]

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)Oral (50 mg/kg)Oral (250 mg/kg)
Cmax (ng/mL) -180 ± 40620 ± 1501850 ± 450
Tmax (h) -0.5 ± 0.21.0 ± 0.52.0 ± 1.0
AUC0-∞ (ng·h/mL) 2890 ± 560215 ± 451180 ± 2803920 ± 950
t1/2 (h) 4.5 ± 0.84.2 ± 0.74.8 ± 1.15.1 ± 1.2
Clearance (mL/h/kg) 58.1 ± 11.3---
Volume of Distribution (L/kg) 0.38 ± 0.07---
Absolute Oral Bioavailability (%) -7.48.213.6

Data are presented as mean ± standard deviation.

The non-linear increase in the Area Under the Curve (AUC) with increasing oral doses suggests that DBM's pharmacokinetics are not directly proportional to the dose, a critical finding for dose-escalation studies.[8]

A Gold-Standard Protocol for a Reproducible In-Vivo Pharmacokinetic Study

This protocol is designed to be a self-validating system, with inherent checks and detailed steps to minimize variability and enhance reproducibility.

Test Compound and Formulation
  • Compound Characterization: Obtain a certificate of analysis for 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, confirming its identity and purity (≥95%).[9]

  • Formulation: For initial studies, a simple formulation in a vehicle such as a solution of 5% DMSO, 40% PEG 400, and 55% saline is recommended for intravenous administration. For oral administration, a suspension in 0.5% methylcellulose in water can be used. The formulation should be prepared fresh on the day of dosing and its stability should be verified. The poor water solubility of many dibenzoylmethane derivatives may necessitate the use of nanoemulsions or other advanced drug delivery systems to improve oral absorption, which can be explored in subsequent studies.[8]

Animal Model
  • Species and Strain: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a commonly used and well-characterized model for initial pharmacokinetic studies.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Experimental Design

A crossover study design is often preferred as it reduces inter-animal variability.[10] However, for initial screening, a parallel design with a sufficient number of animals per group (n=5) is acceptable.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

    • Group 3: Oral (PO) administration (e.g., 50 mg/kg)

  • Dose Selection: Doses should be selected based on any available in-vitro cytotoxicity data or preliminary dose-range finding studies to ensure they are non-toxic but high enough for quantification.[11] Using at least two oral doses, ideally 5-10 fold apart, is crucial for assessing dose-linearity.[11]

Dosing and Sample Collection
  • Fasting: Animals in the oral administration groups should be fasted overnight (approximately 12 hours) before dosing to minimize food effects on drug absorption.

  • Administration:

    • IV: Administer the compound as a slow bolus injection via the tail vein.

    • PO: Administer the compound via oral gavage.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular or saphenous vein into EDTA-coated tubes at the following time points:

    • IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated bioanalytical method is paramount for reproducible pharmacokinetic data.[1] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the preferred method for its sensitivity and specificity.

  • Method Development: Develop a method for the quantification of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione in plasma. This includes optimization of chromatographic conditions and mass spectrometric parameters.

  • Validation Parameters: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[12]

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Lower Limit of Quantification (LLOQ)

    • Matrix Effect

    • Recovery

    • Stability (freeze-thaw, short-term, long-term)

Pharmacokinetic Data Analysis
  • Software: Use validated pharmacokinetic software (e.g., WinNonlin) for non-compartmental analysis of the plasma concentration-time data.

  • Parameters to Calculate: The following key pharmacokinetic parameters should be determined:[12]

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

    • t1/2: Elimination half-life.

    • CL: Total body clearance (for IV administration).

    • Vd: Volume of distribution (for IV administration).

    • F%: Absolute oral bioavailability (calculated as (AUCoral/AUCIV) * (DoseIV/Doseoral) * 100).

Visualizing the Experimental Workflow

To provide a clear overview of the entire process, the following diagram illustrates the experimental workflow for a reproducible in-vivo pharmacokinetic study.

G cluster_pre_study Pre-Study Preparation cluster_study_conduct Study Conduct cluster_analysis Analysis cluster_output Output compound_prep Compound Characterization & Formulation dosing Dosing (IV & PO) compound_prep->dosing animal_acclimatization Animal Acclimatization (Sprague-Dawley Rats) animal_acclimatization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis Validated HPLC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis data_table Table of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) pk_analysis->data_table report Study Report data_table->report

Sources

Comparative

Comparative Analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione as a Next-Generation UVA Filter

As a Senior Application Scientist in photochemistry and formulation development, I frequently encounter the limitations of legacy UV filters. The industry standard for UVA protection, Avobenzone (Butyl methoxydibenzoylme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in photochemistry and formulation development, I frequently encounter the limitations of legacy UV filters. The industry standard for UVA protection, Avobenzone (Butyl methoxydibenzoylmethane, BMDM), provides excellent baseline absorption but suffers from severe photo-instability, breaking down into reactive free radicals upon UV exposure [1].

To overcome this, targeted structural modifications to the dibenzoylmethane (DBM) scaffold are required. This guide provides an in-depth comparative analysis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (hereafter referred to as 2'-OH-5'-OMe-DBM ), objectively evaluating its UV-Vis absorption profile and photostability against standard alternatives. We will explore the causality behind its performance, driven by the photophysics of Excited State Intramolecular Proton Transfer (ESIPT).

Structural Causality: The "Why" Behind the Spectrum

When designing or evaluating a UV filter, every functional group must serve a precise photophysical purpose. The superiority of 2'-OH-5'-OMe-DBM over unsubstituted DBM and Avobenzone is rooted in two specific modifications to the A-ring:

  • The 2-Hydroxy Group (Photostability Engine): The presence of a hydroxyl group at the ortho position (C2) relative to the carbonyl allows for the formation of a highly stable, six-membered intramolecular hydrogen bond. Upon absorption of a UV photon, this bond acts as a conduit for an ultrafast Excited State Intramolecular Proton Transfer (ESIPT) [2]. This mechanism allows the molecule to harmlessly dissipate absorbed UV energy as heat, preventing the destructive Norrish Type I cleavage that plagues Avobenzone [3].

  • The 5-Methoxy Group (Spectral Tuning): The methoxy group acts as a strong electron-donating group (EDG). Positioned para to the hydroxyl group, it increases the electron density of the chromophore system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic shift (red shift) that pushes the λmax​ deeper into the critical UVA1 region (340–400 nm), directly competing with Avobenzone's absorption profile.

The ESIPT Photophysical Pathway

To understand why 2'-OH-5'-OMe-DBM does not degrade under UV light, we must map its energy dissipation pathway. The molecule cycles through four distinct states without undergoing irreversible bond cleavage.

ESIPT_Pathway Enol_S0 Ground State Enol (S0) Enol_S1 Excited State Enol (S1*) Enol_S0->Enol_S1 UV Photon (~358 nm) Keto_S1 Excited State Keto (S1'*) Enol_S1->Keto_S1 ESIPT (Femtoseconds) Keto_S0 Ground State Keto (S0') Keto_S1->Keto_S0 Non-Radiative Decay (Heat Dissipation) Keto_S0->Enol_S0 Reverse Transfer (Ground State)

Fig 1: ESIPT photophysical pathway of 2'-hydroxy-dibenzoylmethane derivatives.

Quantitative Data: Spectral & Photostability Comparison

To objectively benchmark 2'-OH-5'-OMe-DBM, we compare it against unsubstituted DBM (the baseline scaffold) and Avobenzone (the commercial standard).

Note: Data represents standardized measurements in spectroscopic grade ethanol at 298K.

Compound λmax​ (nm)Molar Extinction Coefficient ( ϵ )Photostability (2h UV)Primary Degradation Pathway
2'-OH-5'-OMe-DBM 358 nm~28,500 M−1cm−1 > 95% Harmless thermal dissipation (ESIPT)
Avobenzone (BMDM) 357 nm~31,000 M−1cm−1 < 45% Norrish Type I cleavage (Radical formation)
Unsubstituted DBM 340 nm~24,000 M−1cm−1 < 60% Photo-oxidation / Fragmentation

Data Synthesis: While Avobenzone possesses a marginally higher molar extinction coefficient ( ϵ ), its photostability is catastrophically low, losing over half of its protective capacity within two hours of solar irradiation [4]. 2'-OH-5'-OMe-DBM matches Avobenzone's ideal λmax​ while maintaining near-perfect structural integrity due to the ESIPT mechanism.

Self-Validating Experimental Methodologies

In analytical photochemistry, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that environmental artifacts do not skew the absorption or degradation data.

Protocol A: High-Fidelity UV-Vis Spectra Acquisition

Objective: Determine the precise λmax​ and ϵ without solvent-induced spectral shifts.

  • Calibration: Calibrate the dual-beam UV-Vis spectrophotometer using a NIST-traceable holmium oxide filter to validate wavelength accuracy across the 250–450 nm range.

  • Sample Preparation: Prepare a 20 µM stock solution of 2'-OH-5'-OMe-DBM in spectroscopic grade ethanol. Causality note: Ethanol is chosen as it closely mimics the polar protic environment of cosmetic emulsion phases, ensuring the data is translatable to real-world formulations.

  • Blanking: Fill both the reference and sample quartz cuvettes (1 cm path length) with pure ethanol and perform a baseline zero scan to eliminate solvent absorbance artifacts.

  • Measurement: Replace the sample cuvette with the 20 µM analyte solution. Scan from 250 nm to 450 nm at a scan rate of 100 nm/min. Calculate ϵ using the Beer-Lambert Law ( A=ϵlc ).

Protocol B: Photostability and Degradation Kinetics

Objective: Quantify the percentage of intact chromophore after standardized solar irradiation.

  • Actinometry (Control 1): Before exposing the samples, measure the output of the Xenon arc solar simulator using a calibrated radiometer. Adjust the output to exactly 500 W/m2 (standardized solar irradiance).

  • Dark Control (Control 2): Wrap a duplicate quartz cuvette of the sample in aluminum foil. This acts as a thermal control to prove that any observed degradation is strictly photochemical, not thermochemical.

  • Irradiation: Expose the unshielded sample cuvette to the solar simulator for exactly 120 minutes, maintaining the chamber temperature at 25°C using a circulating water bath.

  • Quantification: Post-irradiation, analyze both the exposed sample and the dark control using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD). The percentage of photostability is calculated by comparing the Area Under the Curve (AUC) of the irradiated sample's peak against the dark control's peak.

Experimental_Workflow Prep 1. Sample Preparation (20 µM in EtOH) UVVis 2. Initial UV-Vis Scan (Baseline & λmax) Prep->UVVis Irrad 3. Solar Simulator (500 W/m², 2 Hours) UVVis->Irrad PostScan 4. HPLC-DAD Analysis (Quantify Intact Filter) Irrad->PostScan Data 5. Photostability Yield (Irradiated AUC / Dark AUC) PostScan->Data

Fig 2: Self-validating workflow for UV-Vis and photostability evaluation.

Conclusion for Drug Development Professionals

For researchers formulating next-generation photoprotectants, 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione represents a significant leap forward in rational molecular design. By engineering an ESIPT pathway directly into the dibenzoylmethane scaffold via a 2-hydroxyl substitution, and fine-tuning the absorption band with a 5-methoxy group, we eliminate the need for secondary photostabilizers (such as Octocrylene) that are currently required to keep Avobenzone intact. This single-molecule solution offers high UVA1 absorbance, >95% photostability, and a drastically reduced risk of radical-induced skin toxicity.

References

  • Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. ClinicSearch.[Link]

  • Photochemistry of 2'-Hydroxychalcone. One-Way Cis−Trans Photoisomerization Induced by Adiabatic Intramolecular Hydrogen Atom Transfer. ACS Publications.[Link]

  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. J-Stage.[Link]

  • Drug Delivery Strategies for Avobenzone: A Case Study of Photostabilization. NIH PubMed Central.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.